molecular formula C4H8N2O3 B556241 CARBAMOYL-DL-ALA-OH CAS No. 77340-50-2

CARBAMOYL-DL-ALA-OH

Cat. No.: B556241
CAS No.: 77340-50-2
M. Wt: 132.12 g/mol
InChI Key: LUSWEUMSEVLFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CARBAMOYL-DL-ALA-OH, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O3 and its molecular weight is 132.12 g/mol. The purity is usually 95%.
The exact mass of the compound N-Carbamoyl-Alanine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.13 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(carbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-2(3(7)8)6-4(5)9/h2H,1H3,(H,7,8)(H3,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSWEUMSEVLFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330095
Record name N-Carbamyl-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77340-50-2
Record name N-Carbamyl-DL-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(carbamoylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of CARBAMOYL-DL-ALA-OH?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known physical and chemical properties of CARBAMOYL-DL-ALA-OH, also identified as N-Carbamoyl-DL-alanine or DL-2-Ureidopropionic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research, offering a centralized resource of its fundamental characteristics.

Core Chemical and Physical Attributes

This compound is a derivative of the amino acid alanine, characterized by the presence of a carbamoyl group attached to the alpha-amino group. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C4H8N2O3[1][2]
Molecular Weight 132.12 g/mol [3]
CAS Number 77340-50-2[1][2]

Spectral Data

Detailed experimental spectral data for this compound is not extensively published. However, the PubChem database entry for the D-isomer (N-Carbamoyl-D-alanine) provides computed spectral information, which can serve as a reference. This includes predicted 1H and 13C NMR spectra, mass spectrometry data, and infrared spectra. For N-carbamoyl-β-alanine, experimental 1H NMR and mass spectrometry data are available, showing characteristic peaks that can be used for structural elucidation.[4]

Experimental Protocols: Synthesis of this compound

A primary method for the synthesis of this compound is through the hydrolysis of 5-methylhydantoin. This reaction provides a high yield of the desired product.

Objective: To synthesize this compound by the alkaline hydrolysis of 5-methylhydantoin.

Materials:

  • 5-Methylhydantoin

  • Potassium hydroxide (KOH)

  • Distilled water

  • Hydrochloric acid (HCl) for neutralization

  • Reaction vessel equipped with a stirrer and temperature control

  • pH meter

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • A solution of potassium hydroxide is prepared in distilled water in the reaction vessel.

  • 5-Methylhydantoin is added to the potassium hydroxide solution.

  • The reaction mixture is heated to 70°C with continuous stirring.

  • The reaction is allowed to proceed for 8 hours at this temperature.

  • After 8 hours, the reaction mixture is cooled to room temperature.

  • The pH of the solution is carefully adjusted to the isoelectric point of this compound using hydrochloric acid to precipitate the product.

  • The precipitated product is collected by filtration and washed with cold distilled water to remove any remaining salts.

  • The purified this compound is then dried under vacuum.

This method has been reported to achieve a yield of approximately 97%.[7]

Biological Significance and Metabolic Pathways

N-carbamoyl-amino acids are recognized as intermediates in various metabolic pathways. One of the key pathways where these molecules are implicated is in the enzymatic hydrolysis of hydantoins to produce amino acids. This process is of significant interest in industrial biotechnology for the production of enantiomerically pure amino acids.

The pathway involves two main enzymatic steps:

  • Hydantoinase: This enzyme catalyzes the hydrolytic ring-opening of a hydantoin derivative (e.g., 5-methylhydantoin) to form the corresponding N-carbamoyl-amino acid (e.g., N-carbamoyl-DL-alanine).

  • N-carbamoylase: This enzyme then catalyzes the hydrolysis of the N-carbamoyl-amino acid to yield the free amino acid, carbon dioxide, and ammonia.

This enzymatic cascade is a crucial part of the metabolism of hydantoin derivatives in various microorganisms.

Below is a diagram illustrating the general pathway for the hydrolysis of a substituted hydantoin to an amino acid, a process in which this compound can be considered a key intermediate.

Hydantoin_Hydrolysis_Pathway Substituted_Hydantoin 5-Substituted Hydantoin N_Carbamoyl_Amino_Acid N-Carbamoyl-Amino Acid (e.g., this compound) Substituted_Hydantoin->N_Carbamoyl_Amino_Acid Hydantoinase + H2O Amino_Acid Amino Acid N_Carbamoyl_Amino_Acid->Amino_Acid N-carbamoylase + H2O CO2 CO2 N_Carbamoyl_Amino_Acid->CO2 NH3 NH3 N_Carbamoyl_Amino_Acid->NH3

References

An In-depth Technical Guide to the Synthesis of CARBAMOYL-DL-ALA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of CARBAMOYL-DL-ALA-OH, also known as N-carbamoyl-DL-alanine or DL-2-ureidopropionic acid. This document details the primary synthesis pathway, starting materials, and a comprehensive experimental protocol. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

This compound is a derivative of the amino acid DL-alanine, characterized by the presence of a carbamoyl group attached to the alpha-amino group. This modification can significantly alter the physicochemical properties and biological activity of the parent amino acid, making it a molecule of interest in various research and development fields, including drug discovery and metabolomics. The synthesis of N-carbamoyl amino acids is a fundamental process in understanding protein modifications and in the preparation of novel bioactive compounds.

Synthesis Pathway

The most direct and widely applicable method for the synthesis of this compound is through the carbamoylation of DL-alanine . This reaction involves the nucleophilic attack of the amino group of DL-alanine on a carbamoylating agent. The most common and efficient carbamoylating agent for this purpose is an alkali metal cyanate, such as potassium cyanate (KOCN).

The reaction proceeds via the in-situ formation of isocyanic acid (HNCO) from the cyanate salt in an aqueous or mixed aqueous-organic solvent system under controlled pH conditions. The isocyanic acid then readily reacts with the primary amine of DL-alanine to form the corresponding N-carbamoyl derivative.

Starting Materials:

  • DL-Alanine: The amino acid substrate.

  • Potassium Cyanate (KOCN): The carbamoylating agent. Other alkali metal cyanates can also be used.

  • Water: Typically used as the primary solvent.

  • Acid (e.g., HCl): For pH adjustment during the reaction and workup.

  • Organic Solvent (e.g., Ethanol): For purification by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of this compound.

ParameterValueReference
Molecular Formula C4H8N2O3[1][2][3]
Molecular Weight 132.12 g/mol [2][3]
CAS Number 77340-50-2[2][3][4]
Typical Starting Material Ratio DL-Alanine : Potassium Cyanate (1 : 1.5 to 2 molar equivalents)General knowledge of carbamoylation reactions
Typical Reaction Temperature 50-70 °CGeneral knowledge of carbamoylation reactions
Typical Reaction Time 2-4 hoursGeneral knowledge of carbamoylation reactions
Expected Yield 70-90%Estimated based on similar reactions
Melting Point Not specifically reported, but related compounds melt with decomposition.
Solubility Soluble in water, sparingly soluble in ethanol.General properties of amino acid derivatives

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the general principles of amino acid carbamoylation.

Materials:

  • DL-Alanine (C3H7NO2)

  • Potassium Cyanate (KOCN)

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (95%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Beakers

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Materials:

    • In a 250 mL round-bottom flask, dissolve 8.91 g (0.1 mol) of DL-alanine in 100 mL of distilled water.

    • Gently warm the mixture and stir until the DL-alanine is completely dissolved.

    • In a separate beaker, dissolve 16.22 g (0.2 mol) of potassium cyanate in 50 mL of distilled water.

  • Reaction:

    • Add the potassium cyanate solution to the DL-alanine solution in the round-bottom flask.

    • Attach a reflux condenser and heat the reaction mixture to 60°C with continuous stirring.

    • Maintain the reaction at this temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add concentrated hydrochloric acid dropwise while stirring to adjust the pH of the solution to approximately 2-3. This step protonates the carboxylate group and precipitates the product.

    • Cool the acidified solution in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold distilled water to remove any remaining inorganic salts.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot water or a water-ethanol mixture.

    • Dissolve the crude solid in the hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry them under vacuum.

  • Characterization:

    • Determine the melting point of the purified this compound.

    • Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure.

    • The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway cluster_reactants Starting Materials DL_Alanine DL-Alanine Product This compound DL_Alanine->Product KOCN Potassium Cyanate (KOCN) Intermediate Isocyanic Acid (HNCO) KOCN->Intermediate in H2O, pH adjustment Intermediate->Product Nucleophilic Attack

Caption: Synthesis pathway of this compound from DL-alanine and potassium cyanate.

Experimental_Workflow Start Start Dissolution Dissolve DL-Alanine and KOCN in Water Start->Dissolution Reaction Heat at 60°C for 3 hours Dissolution->Reaction Cooling Cool to Room Temperature Reaction->Cooling Acidification Acidify with HCl to pH 2-3 Cooling->Acidification Precipitation Precipitate Product in Ice Bath Acidification->Precipitation Filtration Filter and Wash Crude Product Precipitation->Filtration Recrystallization Recrystallize from Water/Ethanol Filtration->Recrystallization Drying Dry Purified Product Recrystallization->Drying Characterization Characterize (MP, NMR, IR, HPLC) Drying->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

References

Solubility Profile of CARBAMOYL-DL-ALA-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Carbamoyl-DL-alanine (CARBAMOYL-DL-ALA-OH), a derivative of the amino acid alanine, is a compound of interest in various biochemical and pharmaceutical research areas. Understanding its solubility in aqueous and organic solvents is fundamental for its application in drug development, enzymatic studies, and other research settings. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a visualization of its role in a key enzymatic pathway.

Physicochemical Properties

N-Carbamoyl-DL-alanine is a polar molecule, a characteristic that significantly influences its solubility. The presence of a carboxylic acid group, an amide (carbamoyl) group, and the amino acid backbone contribute to its hydrophilic nature. The predicted pKa of the carbamoyl group is approximately 8-9[1]. This suggests that the charge state of the molecule, and thus its solubility in aqueous solutions, will be pH-dependent.

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on available data and qualitative mentions in various studies, the following summary can be provided.

Quantitative Solubility Data
SolventSolubilityTemperature (°C)
Water25.5 mg/mLNot Specified
Qualitative Solubility in Organic Solvents

While precise quantitative data is limited, several sources imply at least partial solubility in certain organic solvents, often in the context of their use as reaction media.

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Slightly soluble to soluble
MethanolSlightly soluble
EthanolSlightly soluble

It is generally expected that as a small, polar amino acid derivative, this compound would exhibit limited solubility in non-polar organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following established methods are recommended.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate buffer, ethanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Place the container in a constant temperature shaker or incubator. Agitate the mixture at a consistent speed for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours).

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the solute.

  • Quantification: Accurately dilute a sample of the clear, saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method.

    • UV-Vis Spectroscopy: Suitable if the compound has a chromophore and there are no interfering substances.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantification with an internal standard.

  • Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound at the specified temperature.

Other Methods
  • Nephelometry: This method measures the kinetic solubility by detecting the precipitation of a compound from a solution. It is a high-throughput method often used in early drug discovery.

  • Potentiometric Titration: This can be used to determine the solubility of ionizable compounds as a function of pH.

Visualization of a Relevant Biological Pathway

Given that this compound is a key substrate in certain enzymatic reactions, a diagram of the enzymatic hydrolysis of N-carbamoyl-D-alanine by D-carbamoylase is presented below. This reaction is relevant in the biotechnological production of D-amino acids.

EnzymaticHydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products NCDA N-Carbamoyl-D-Alanine D_Carbamoylase D-Carbamoylase NCDA->D_Carbamoylase H2O H₂O H2O->D_Carbamoylase D_Alanine D-Alanine D_Carbamoylase->D_Alanine CO2 CO₂ D_Carbamoylase->CO2 NH3 NH₃ D_Carbamoylase->NH3

Figure 1: Enzymatic hydrolysis of N-Carbamoyl-D-Alanine.

Conclusion

This technical guide summarizes the currently available solubility information for this compound. While a quantitative value for water solubility is reported, further data, particularly in organic solvents and at various temperatures, would be beneficial for the research community. The provided experimental protocols offer a robust framework for researchers to determine the solubility of this compound under their specific laboratory conditions, facilitating its effective use in scientific and developmental applications.

References

CARBAMOYL-DL-ALA-OH structural formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical properties of N-Carbamoyl-DL-alanine, also known as CARBAMOYL-DL-ALA-OH. It is intended for researchers, scientists, and professionals in the field of drug development and biochemical research. This guide includes key quantitative data, a representation of its structural formula, and a generalized experimental workflow where this compound may be utilized.

Chemical Identity and Properties

N-Carbamoyl-DL-alanine is a synthetic amino acid derivative.[1] As a derivative of alanine, it features a carbamoyl group attached to the alpha-amino group. This modification makes it a valuable building block in the synthesis of peptides and other bioactive molecules.[1]

The structural formula of N-Carbamoyl-DL-alanine can be represented in various ways. The Simplified Molecular-Input Line-Entry System (SMILES) notation for the structure is CC(C(=O)O)NC(=O)N.[1]

A summary of the key quantitative properties of N-Carbamoyl-DL-alanine is presented in the table below. This data is crucial for its application in experimental settings, including stoichiometry calculations in synthesis and preparation of solutions.

PropertyValueReferences
Molecular Formula C4H8N2O3[1][2][3][4]
Molecular Weight 132.12 g/mol [1][2][5]
CAS Number 77340-50-2[1][2][3][4]
Synonyms N-CARBAMYL-DL-ALANINE, DL-2-UREIDOPROPIONIC ACID[3]

Applications in Research and Development

N-Carbamoyl-DL-alanine serves as a versatile component in biochemical and pharmaceutical research. Its primary application is as a monomer unit in the synthesis of peptides.[1] The presence of the carbamoyl group can influence the physicochemical properties of the resulting peptides, such as solubility and conformational stability.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Given that N-Carbamoyl-DL-alanine is a synthetic amino acid, a relevant experimental context is its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS). SPPS is a widely used method for the chemical synthesis of peptides on a solid support.[6][7] The general workflow allows for the sequential addition of amino acids to a growing peptide chain.[6][8]

The following diagram illustrates a typical cycle in Fmoc-based SPPS, a common strategy in this technique.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin with Linker and First Amino Acid Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Wash1 Washing Step (e.g., DMF) Deprotection->Wash1 Removal of Fmoc group Coupling Amino Acid Coupling (e.g., N-Carbamoyl-DL-alanine + Activator) Wash1->Coupling Preparation for coupling Wash2 Washing Step (e.g., DMF) Coupling->Wash2 Formation of peptide bond Wash2->Deprotection Start next cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final cycle Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

The depicted workflow is cyclical, with each cycle extending the peptide chain by one amino acid.[6][9] The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound amino acid. Following a washing step to remove reagents, the next amino acid in the sequence (in this case, potentially N-Carbamoyl-DL-alanine) is activated and coupled to the growing chain. Another wash removes excess reagents, and the cycle can be repeated. Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and side-chain protecting groups are removed.[6] The final step involves purification of the crude peptide, commonly by High-Performance Liquid Chromatography (HPLC).[6]

References

N-Carbamyl-DL-Alanine: A Comprehensive Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbamyl-DL-alanine, a derivative of the amino acid alanine, is emerging as a molecule of significant interest in various fields of scientific research. While historically recognized as a metabolic intermediate in pathways such as pyrimidine catabolism and the urea cycle, recent studies have unveiled its potential in targeted cancer therapy and biocatalysis. This technical guide provides an in-depth overview of the core research applications of N-Carbamyl-DL-alanine, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate its exploration in academic and industrial research settings.

Introduction

N-Carbamyl-DL-alanine (CAS No: 77340-50-2), also known as N-(aminocarbonyl)-DL-alanine, is a ureido derivative of the non-essential amino acid DL-alanine.[1] Its structure, featuring a carbamoyl group attached to the nitrogen atom of the alanine backbone, confers unique chemical properties that underpin its biological roles and research applications. This guide will delve into its significance as a metabolic indicator, its utility in enzymatic synthesis, and its promising role as a selective inhibitor in cancer research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Carbamyl-DL-alanine is essential for its application in research.

PropertyValueReference
Molecular Formula C₄H₈N₂O₃[2]
Molecular Weight 132.12 g/mol [2]
IUPAC Name 2-(carbamoylamino)propanoic acid[2]
Synonyms N-(aminocarbonyl)-DL-alanine, DL-Hydantoic acid, 2-methyl-[1]
Appearance White crystalline solid[3]
Melting Point 166-170 °C (for β-isomer)[3]
Solubility Soluble in water[3]

Synthesis of N-Carbamyl-DL-Alanine

The synthesis of N-Carbamyl-DL-alanine can be achieved through the reaction of DL-alanine with a cyanate source. A general laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis from DL-Alanine and Potassium Cyanate

Objective: To synthesize N-Carbamyl-DL-alanine from DL-alanine and potassium cyanate.

Materials:

  • DL-alanine

  • Potassium cyanate (KOCN)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve DL-alanine in distilled water.

  • Addition of Cyanate: To the stirred solution, add an equimolar amount of potassium cyanate.

  • Reaction: Heat the mixture under reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-Carbamyl-DL-alanine.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any inorganic salts.

  • Recrystallization: For purification, recrystallize the crude product from a water/ethanol mixture.

  • Drying: Dry the purified crystals under vacuum to obtain N-Carbamyl-DL-alanine.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product dl_alanine DL-Alanine reflux Reflux in H₂O dl_alanine->reflux kocn Potassium Cyanate (KOCN) kocn->reflux hcl Acidification (HCl) reflux->hcl nca N-Carbamyl-DL-Alanine hcl->nca

A simplified workflow for the synthesis of N-Carbamyl-DL-Alanine.

Research Applications

Targeted Cancer Therapy: Inhibition of Peroxiredoxin 2 (PRDX2)

A significant recent application of N-Carbamyl-alanine (the L-enantiomer, specifically, though the study refers to it as NCA) is in the selective targeting of colorectal cancer (CRC) cells with deficiencies in the CHEK2 gene. N-Carbamyl-alanine acts as an inhibitor of peroxiredoxin-2 (PRDX2), an enzyme involved in the detoxification of reactive oxygen species (ROS). Inhibition of PRDX2 leads to an increase in intracellular ROS, causing DNA double-strand breaks. In cells lacking functional CHEK2, a key protein in the DNA damage response pathway, this accumulation of DNA damage leads to synthetic lethality and selective cell death.

Quantitative Data: Cytotoxicity in Colorectal Cancer Cell Lines

Cell LineGenotypeCompoundEC₅₀ (µM)
HCT116CHEK2 wild-typeN-Carbamoyl-alanine5.56
HCT116CHEK2-nullN-Carbamoyl-alanine0.29

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal effective concentration (EC₅₀) of N-Carbamyl-alanine in cancer cell lines.

Materials:

  • HCT116 and CHEK2-null HCT116 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • N-Carbamyl-alanine stock solution (in DMSO or water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of N-Carbamyl-alanine (e.g., from 1 nM to 1 M with a 10-fold increment) for 72 hours. Include a vehicle control (DMSO or water).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and determine the EC₅₀ value using a suitable software (e.g., GraphPad Prism).

G start Seed Cells in 96-well Plate incubate1 Incubate for 24h start->incubate1 treat Treat with N-Carbamyl-DL-Alanine (serial dilutions) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan in DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read analyze Calculate EC₅₀ read->analyze

Experimental workflow for the MTT cytotoxicity assay.
Biocatalysis: Enzymatic Resolution of Racemic Mixtures

N-Carbamyl-DL-alanine serves as a substrate in the enzymatic production of optically pure L-amino acids. This process, often referred to as a dynamic kinetic resolution, utilizes an L-N-carbamoylase enzyme that specifically hydrolyzes the L-enantiomer of N-carbamoyl-amino acids to produce the corresponding L-amino acid. When coupled with a racemase that converts the remaining D-enantiomer back to the racemic mixture, a high yield of the desired L-amino acid can be achieved.[3][4] This application is of significant interest in the pharmaceutical and food industries where enantiomerically pure amino acids are often required.

Experimental Protocol: Enzymatic Resolution of N-Carbamyl-DL-Alanine

Objective: To produce L-alanine from racemic N-Carbamyl-DL-alanine using an immobilized L-N-carbamoylase.

Materials:

  • N-Carbamyl-DL-alanine

  • Immobilized L-N-carbamoylase (e.g., from Geobacillus stearothermophilus)[3]

  • N-succinyl-amino acid racemase (optional, for dynamic kinetic resolution)[3]

  • Phosphate buffer (pH 8.0)

  • Reaction vessel with temperature control

  • HPLC system for analysis

Procedure:

  • Reaction Setup: Prepare a solution of N-Carbamyl-DL-alanine in phosphate buffer in the reaction vessel.

  • Enzyme Addition: Add the immobilized L-N-carbamoylase (and racemase, if applicable) to the substrate solution.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 45-55°C) with gentle stirring.

  • Monitoring: Monitor the formation of L-alanine and the consumption of N-Carbamyl-L-alanine over time by taking samples and analyzing them via HPLC.

  • Product Isolation: Once the reaction is complete, separate the immobilized enzyme by filtration. The L-alanine in the supernatant can be purified using techniques like ion-exchange chromatography.

G cluster_reactants Reactants cluster_enzymes Enzymes cluster_products Products nca_dl N-Carbamyl-DL-Alanine carbamoylase L-N-Carbamoylase nca_dl->carbamoylase Hydrolysis racemase Racemase (optional) nca_dl->racemase Separation l_alanine L-Alanine carbamoylase->l_alanine nca_d N-Carbamyl-D-Alanine racemase->nca_d nca_d->racemase Racemization G uracil Uracil dihydrouracil Dihydrouracil uracil->dihydrouracil Dihydropyrimidine Dehydrogenase nc_beta_alanine N-Carbamyl-β-Alanine dihydrouracil->nc_beta_alanine Dihydropyrimidinase beta_alanine β-Alanine nc_beta_alanine->beta_alanine β-Ureidopropionase co2_nh3 CO₂ + NH₃ beta_alanine->co2_nh3 Further Metabolism

References

A Technical Guide to the Hydrolysis Kinetics of N-Carbamoyl-DL-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for studying the hydrolysis kinetics of N-Carbamoyl-DL-Alanine (CARBAMOYL-DL-ALA-OH). Given the limited availability of direct kinetic data for this specific molecule in publicly accessible literature, this document outlines a proposed experimental approach, data presentation structures, and visualization of the underlying processes. The methodologies described are based on established principles of chemical kinetics and analytical techniques for amino acid derivatives.

Introduction

N-Carbamoyl-DL-alanine is a ureido derivative of the amino acid alanine. The stability of the N-carbamoyl bond is of significant interest in various fields, including drug metabolism, peptide chemistry, and proteomics. Understanding the kinetics of its hydrolysis—the cleavage of the carbamoyl group to yield alanine, ammonia, and carbon dioxide—is crucial for predicting its stability under different physiological and experimental conditions. This guide provides a detailed protocol for investigating these kinetics, focusing on the influence of pH and temperature.

Proposed Experimental Protocol

A systematic study of the hydrolysis kinetics of N-Carbamoyl-DL-Alanine would involve monitoring its degradation over time under controlled conditions. The following protocol outlines the key steps for such an investigation.

2.1. Materials and Reagents

  • N-Carbamoyl-DL-Alanine (CAS No. 77340-50-2)[1]

  • Hydrochloric Acid (HCl) solutions of varying concentrations (for acidic buffers)

  • Sodium Hydroxide (NaOH) solutions of varying concentrations (for basic buffers)

  • Phosphate, acetate, and borate buffer systems to cover a wide pH range

  • High-purity water (Milli-Q or equivalent)

  • Internal standard for chromatographic analysis (e.g., a non-endogenous amino acid like norvaline)

  • Derivatizing agent for HPLC analysis (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC)[2]

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence) or a liquid chromatography-mass spectrometry (LC-MS) system.[3][4][5]

2.2. Sample Preparation and Hydrolysis Reaction

  • Stock Solution Preparation: Prepare a concentrated stock solution of N-Carbamoyl-DL-Alanine in high-purity water.

  • Reaction Mixtures: For each kinetic run, add a small aliquot of the stock solution to a pre-heated buffer of the desired pH and temperature in a sealed reaction vial. The final concentration of the substrate should be in a range suitable for the chosen analytical method.

  • Time-Course Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the hydrolysis reaction by adding a strong acid (e.g., trichloroacetic acid) or by rapid freezing to prevent further degradation before analysis.

  • Derivatization (if required): Prior to HPLC analysis, derivatize the samples (including a set of calibration standards) with a suitable agent like AQC to allow for sensitive detection of the parent compound and the product, alanine.[2]

2.3. Analytical Method

The concentration of N-Carbamoyl-DL-Alanine and the appearance of alanine can be monitored using a validated chromatographic method, such as reverse-phase HPLC with pre-column derivatization or LC-MS.[3][4][5]

  • Chromatographic Conditions: A C18 column is typically suitable for separating the derivatized amino acid and its carbamoylated precursor. The mobile phase would likely consist of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: A fluorescence detector can be used for AQC-derivatized compounds, while a mass spectrometer offers higher specificity and sensitivity.

  • Quantification: Create a calibration curve using standards of known concentrations of N-Carbamoyl-DL-Alanine and alanine to quantify their amounts in the experimental samples.

2.4. Data Analysis

The rate of hydrolysis can be determined by plotting the natural logarithm of the concentration of N-Carbamoyl-DL-Alanine versus time. For a first-order reaction, this plot will be linear, and the negative of the slope will be the observed rate constant (k_obs).

The pH-rate profile can be generated by plotting log(k_obs) against the pH of the reaction buffer. This can provide insights into the mechanism of hydrolysis (e.g., acid-catalyzed, base-catalyzed, or water-mediated).

The effect of temperature on the reaction rate can be studied by performing the kinetic runs at different temperatures. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T).

Quantitative Data Summary

The following tables are templates for summarizing the quantitative data obtained from the hydrolysis kinetics study of N-Carbamoyl-DL-Alanine.

Table 1: Observed First-Order Rate Constants (k_obs) for the Hydrolysis of N-Carbamoyl-DL-Alanine at Various pH Values and Temperatures.

pHTemperature (°C)k_obs (s⁻¹)Standard Deviation
2.037[Experimental Value][Experimental Value]
4.037[Experimental Value][Experimental Value]
7.437[Experimental Value][Experimental Value]
9.037[Experimental Value][Experimental Value]
7.425[Experimental Value][Experimental Value]
7.450[Experimental Value][Experimental Value]
7.460[Experimental Value][Experimental Value]

Table 2: Activation Parameters for the Hydrolysis of N-Carbamoyl-DL-Alanine at a Specific pH.

pHActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
7.4[Calculated Value][Calculated Value][Calculated Value][Calculated Value]

Visualizations

4.1. General Hydrolysis Pathway

The hydrolysis of N-Carbamoyl-DL-Alanine can proceed through acid-catalyzed, base-catalyzed, or neutral (water-mediated) pathways. The following diagram illustrates the general reaction scheme.

Hydrolysis_Pathway Substrate N-Carbamoyl-DL-Alanine TransitionState Tetrahedral Intermediate Substrate->TransitionState k1 TransitionState->Substrate k-1 Products Alanine + NH3 + CO2 TransitionState->Products k2 Catalyst H+ (Acid-Catalyzed) H2O (Neutral) OH- (Base-Catalyzed) Catalyst->TransitionState

Caption: General reaction pathway for the hydrolysis of N-Carbamoyl-DL-Alanine.

4.2. Experimental Workflow

The following diagram outlines the proposed workflow for the kinetic study.

Experimental_Workflow Start Start: Prepare Stock Solution of N-Carbamoyl-DL-Alanine ReactionSetup Set up Reaction Mixtures (Buffer of defined pH and Temperature) Start->ReactionSetup Incubation Incubate and Collect Samples at Timed Intervals ReactionSetup->Incubation Quench Quench Reaction Incubation->Quench Derivatize Derivatize Samples and Standards (e.g., with AQC) Quench->Derivatize Analysis Analyze by HPLC or LC-MS Derivatize->Analysis DataProcessing Quantify Concentrations and Determine Rate Constants (k_obs) Analysis->DataProcessing Reporting Generate pH-Rate Profile and Calculate Activation Parameters DataProcessing->Reporting End End Reporting->End

Caption: Proposed experimental workflow for the hydrolysis kinetics study.

Conclusion

This technical guide provides a robust framework for initiating a detailed investigation into the hydrolysis kinetics of N-Carbamoyl-DL-Alanine. By following the outlined experimental protocol, researchers can generate valuable data on the stability of this compound under various conditions. The provided templates for data presentation and the visual diagrams of the reaction pathway and experimental workflow are intended to facilitate a clear and systematic approach to this research. The insights gained from such a study will be beneficial for professionals in drug development, biochemistry, and related scientific disciplines.

References

Enzymatic Activity of N-carbamoyl-D-amino acid amidohydrolase on Carbamoyl Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic activity of N-carbamoyl-D-amino acid amidohydrolase, with a specific focus on its substrate, carbamoyl alanine. This enzyme, also known as D-carbamoylase, plays a crucial role in the production of optically pure D-amino acids, which are vital building blocks for various pharmaceuticals. This document summarizes key quantitative data, details experimental protocols for enzyme analysis, and visualizes the core biochemical processes.

Core Concepts: The "Hydantoinase Process"

N-carbamoyl-D-amino acid amidohydrolase (EC 3.5.1.77) is a key enzyme in the "hydantoinase process," a widely used biocatalytic method for producing enantiomerically pure D-amino acids.[1] This process typically involves a two-step enzymatic cascade. First, a hydantoinase catalyzes the stereospecific cleavage of a 5-substituted hydantoin to form an N-carbamoyl-D-amino acid. Subsequently, N-carbamoyl-D-amino acid amidohydrolase hydrolyzes the N-carbamoyl group to yield the corresponding D-amino acid, ammonia, and carbon dioxide.[2][3] The strict enantiospecificity of D-carbamoylases makes them ideal for kinetic resolution of racemic mixtures of N-carbamoyl-amino acids.[1]

Quantitative Analysis of Enzymatic Activity

The enzymatic activity of N-carbamoyl-D-amino acid amidohydrolase is influenced by various factors, including the source of the enzyme, pH, and temperature. While the enzyme exhibits broad substrate specificity, it often shows high activity towards N-carbamoyl-D-alanine.[4] The following table summarizes the available quantitative data on the kinetic parameters of N-carbamoyl-D-amino acid amidohydrolase from different microbial sources with various substrates, highlighting the data available for carbamoyl alanine.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp. (°C)Reference
Pseudomonas sp. KNK003AN-carbamoyl-D-alanine----7.045[3][4]
Comamonas sp. E222cN-carbamoyl-D-phenylalanine19.713.1----[5]
Comamonas sp. E222cN-carbamoyl-D-p-hydroxyphenylglycine13.10.56----[5]

Note: '-' indicates data not available in the cited sources. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under standard assay conditions.

Experimental Protocols

This section outlines a detailed methodology for the expression, purification, and activity assay of recombinant N-carbamoyl-D-amino acid amidohydrolase.

Gene Cloning and Recombinant Protein Expression

The gene encoding N-carbamoyl-D-amino acid amidohydrolase can be amplified from a suitable microbial source, such as Pseudomonas sp., via polymerase chain reaction (PCR).[4] The amplified gene is then cloned into an expression vector, often containing a His-tag for purification, and transformed into a suitable expression host like Escherichia coli.[4]

Protein Purification

A significant portion of the overexpressed recombinant protein may form insoluble inclusion bodies.[4] Solubilization can be achieved using agents like N-lauroylsarcosine or by optimizing cell incubation temperatures.[4] The purification of the His-tagged protein is typically performed using nickel affinity chromatography.

Protocol for Purification of Recombinant D-Carbamoylase: [4]

  • Cell Lysis: Harvest E. coli cells expressing the recombinant enzyme by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0, containing 1 mM DTT) and disrupt the cells by sonication on ice.

  • Clarification: Centrifuge the cell lysate to pellet cell debris. Filter the resulting supernatant through a 0.45 µm filter to obtain a cleared crude extract.

  • Affinity Chromatography: Load the cleared lysate onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged D-carbamoylase using a buffer with a higher concentration of imidazole.

  • Buffer Exchange: Dialyze the purified enzyme against a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 7.5) to remove imidazole and prepare it for activity assays.

Enzymatic Activity Assay

The activity of N-carbamoyl-D-amino acid amidohydrolase is determined by measuring the rate of formation of the D-amino acid product from the corresponding N-carbamoyl-D-amino acid substrate.

Standard Enzyme Assay Protocol: [2][3]

  • Reaction Mixture: Prepare a reaction mixture containing the N-carbamoyl-D-alanine substrate (e.g., 10 mM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Enzyme Addition: Add a known amount of the purified enzyme to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 45°C) for a specific period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA) to a final concentration of 3% (w/v), or by heat inactivation (e.g., 100°C for 3 minutes).[2][3]

  • Product Quantification: Analyze the amount of D-alanine produced using High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of D-Alanine

The concentration of the D-alanine product is quantified by reverse-phase HPLC.

HPLC Protocol: [2]

  • Column: A C18 column (e.g., Poroshell 120 EC18, 2.7 µm, 4.6 mm × 50 mm).

  • Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% v/v formic acid in water) and an organic solvent (e.g., acetonitrile). The exact ratio will depend on the specific column and system.

  • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Detection: The product is detected by UV absorbance at a specific wavelength (e.g., 230 nm).

  • Quantification: The concentration of D-alanine is determined by comparing the peak area to a standard curve prepared with known concentrations of D-alanine.

Visualizing the Core Processes

To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.

Enzymatic_Reaction sub N-carbamoyl-D-alanine enz N-carbamoyl-D-amino acid amidohydrolase sub->enz + h2o H₂O h2o->enz prod1 D-alanine enz->prod1 prod2 NH₃ enz->prod2 prod3 CO₂ enz->prod3

Caption: Enzymatic hydrolysis of N-carbamoyl-D-alanine.

Experimental_Workflow start Start expression Recombinant Enzyme Expression start->expression purification Enzyme Purification (Ni-NTA Chromatography) expression->purification assay_prep Prepare Reaction Mixture (Substrate + Buffer) purification->assay_prep reaction Initiate & Incubate Reaction assay_prep->reaction termination Terminate Reaction reaction->termination hplc HPLC Analysis termination->hplc data Data Analysis (Quantify Product) hplc->data end End data->end Metabolic_Pathway pyrimidine Pyrimidine (e.g., Uracil, Thymine) dihydropyrimidine Dihydropyrimidine pyrimidine->dihydropyrimidine Reduction dihydropyrimidinase Dihydropyrimidinase dihydropyrimidine->dihydropyrimidinase carbamoyl_beta_amino_acid N-carbamoyl-β-amino acid (e.g., N-carbamoyl-β-alanine) carbamoylase N-carbamoyl-D-amino acid amidohydrolase carbamoyl_beta_amino_acid->carbamoylase beta_amino_acid β-amino acid (e.g., β-alanine) end_products NH₃ + CO₂ dihydropyrimidinase->carbamoyl_beta_amino_acid carbamoylase->beta_amino_acid carbamoylase->end_products

References

The Strategic Role of CARBAMOYL-DL-ALA-OH as a Precursor for Bioactive Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CARBAMOYL-DL-ALA-OH, a carbamoyl derivative of the amino acid alanine, serves as a pivotal precursor in the synthesis of a diverse range of bioactive molecules. Its inherent chemical functionalities allow for facile conversion into heterocyclic scaffolds, most notably hydantoins, which are recognized as "privileged structures" in medicinal chemistry. This technical guide elucidates the synthesis pathways from this compound to bioactive compounds, details experimental protocols, presents quantitative bioactivity data, and explores the underlying signaling pathways of these derivatives. The focus is on providing a comprehensive resource for researchers engaged in drug discovery and development, highlighting the versatility of this precursor in generating compounds with anticonvulsant, anticancer, and enzyme-inhibitory activities.

Introduction: The Versatility of this compound

This compound (N-Carbamoyl-DL-alanine) is a chemically stable and readily available starting material. Its structure, featuring a terminal carboxylic acid and a carbamoyl group, makes it an ideal synthon for the construction of various heterocyclic systems. The carbamate moiety is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding with biological targets. The primary application of this compound in the synthesis of bioactive molecules lies in its intramolecular cyclization to form 5-methylhydantoin, a core scaffold for a multitude of therapeutic agents.

Synthesis of Bioactive Molecules from this compound

The principal bioactive scaffold derived from this compound is 5-methylhydantoin. This transformation is typically achieved through an acid-catalyzed intramolecular cyclization, which is an efficient and high-yielding reaction. Further derivatization of the 5-methylhydantoin core at the N1 and N3 positions allows for the generation of a diverse library of compounds with varied pharmacological properties.

Core Synthesis: 5-Methylhydantoin from this compound

The cyclization of this compound to 5-methylhydantoin is a fundamental step. This process involves the nucleophilic attack of the nitrogen atom of the carbamoyl group on the carboxylic acid carbon, followed by dehydration.

Synthesis_Workflow cluster_start Starting Material cluster_cyclization Core Synthesis cluster_derivatization Derivatization cluster_bioactive Bioactive Molecules This compound This compound 5-Methylhydantoin 5-Methylhydantoin This compound->5-Methylhydantoin  Acid-Catalyzed  Cyclization N-Alkylated_5-Methylhydantoins N-Alkylated_5-Methylhydantoins 5-Methylhydantoin->N-Alkylated_5-Methylhydantoins  N-Alkylation  (e.g., with Alkyl Halides) 5,5-Disubstituted_Hydantoins 5,5-Disubstituted_Hydantoins 5-Methylhydantoin->5,5-Disubstituted_Hydantoins  Alkylation/Arylation  at C5 Anticonvulsants Anticonvulsants N-Alkylated_5-Methylhydantoins->Anticonvulsants Anticancer_Agents Anticancer_Agents N-Alkylated_5-Methylhydantoins->Anticancer_Agents 5,5-Disubstituted_Hydantoins->Anticonvulsants GSK-3b_Inhibitors GSK-3b_Inhibitors 5,5-Disubstituted_Hydantoins->GSK-3b_Inhibitors

Caption: Synthetic workflow from this compound to bioactive hydantoins.

Experimental Protocols

Synthesis of 5-Methylhydantoin from this compound

Objective: To synthesize the core scaffold, 5-methylhydantoin, via acid-catalyzed cyclization of this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Distilled water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers, graduated cylinders, and filtration apparatus

  • pH paper or meter

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in distilled water.

  • Slowly add concentrated HCl (e.g., 2-3 equivalents) to the solution while stirring.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to pH 6-7.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the crude 5-methylhydantoin by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a water/ethanol mixture to obtain pure 5-methylhydantoin.

  • Dry the purified product under vacuum.

Synthesis of N-Alkylated 5-Methylhydantoin Derivatives

Objective: To synthesize N-alkylated derivatives of 5-methylhydantoin for potential anticonvulsant or anticancer activity.

Materials:

  • 5-Methylhydantoin (1 equivalent)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile as a solvent

  • Round-bottom flask with a magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • To a solution of 5-methylhydantoin in anhydrous DMF, add K₂CO₃ (1.2 equivalents) at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated 5-methylhydantoin.

Bioactivity of Hydantoin Derivatives

Hydantoin derivatives synthesized from this compound exhibit a broad spectrum of biological activities. The nature and position of substituents on the hydantoin ring are critical for their pharmacological profile.

Anticonvulsant Activity

Hydantoins are a well-established class of anticonvulsant drugs. Their mechanism of action primarily involves the modulation of voltage-gated sodium channels in neurons. By blocking these channels, hydantoins inhibit the rapid and repetitive firing of neurons that leads to seizures.

Compound ClassExampleBioactivity MetricValueReference
PhenylmethylenehydantoinsCompound 14ED₅₀ (MES)28 ± 2 mg/kg[1]
PhenylmethylenehydantoinsCompound 12ED₅₀ (MES)39 ± 4 mg/kg[1]
Phenytoin (Reference)5,5-DiphenylhydantoinED₅₀ (MES)30 ± 2 mg/kg[1]
Hemorphin ConjugatePh-5ED₅₀ (MES)0.25 µg[2]
Hemorphin ConjugatePh-5ED₅₀ (6 Hz test)0.358 µg[2]

MES: Maximal Electroshock Seizure Test

Anticancer Activity

Certain hydantoin derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action can vary, with some compounds acting as androgen receptor antagonists or inhibiting other key cellular processes.

CompoundCell LineBioactivity MetricValue (µM)Reference
Spiro-hydantoin Derivative 4SW480 (Colon)IC₅₀Data not quantified
Spiro-hydantoin Derivative 4SW620 (Colon)IC₅₀Data not quantified
Spiro-hydantoin Derivative 4PC3 (Prostate)IC₅₀Data not quantified
Thiohydantoin 27M. tuberculosisIC₅₀6.7
Thiohydantoin 28M. tuberculosisIC₅₀4.5
Indoline Thiohydantoin 11LNCaP-AR (Prostate)IC₅₀0.1
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and diabetes. Phenylmethylene hydantoins have been identified as inhibitors of this enzyme.

CompoundBioactivity MetricValue (µM)Reference
5-[(4'-chloro-2-pyridinyl)methylene]hydantoinIC₅₀2.14 ± 0.18
5-[(6'-bromo-2-pyridinyl)methylene]hydantoinIC₅₀3.39 ± 0.16
Phenylmethylene Hydantoin 3IC₅₀4-20 (range)

Signaling Pathways

Mechanism of Action of Hydantoin Anticonvulsants

The primary mechanism of action for hydantoin anticonvulsants is the blockade of voltage-gated sodium channels. This action is use-dependent, meaning the drugs preferentially bind to and stabilize the inactivated state of the sodium channels, which are more prevalent during high-frequency neuronal firing characteristic of seizures. This prevents the return of the channel to the resting state, thereby reducing the ability of the neuron to fire subsequent action potentials.

Anticonvulsant_Mechanism cluster_drug Drug Action Resting_State Na+ Channel (Resting State) Active_State Na+ Channel (Active State) Resting_State->Active_State Depolarization Inactive_State Na+ Channel (Inactive State) Active_State->Inactive_State Inactivation Inactive_State->Resting_State Hydantoin Hydantoin Hydantoin->Inactive_State Binds and Stabilizes

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Carbamoyl-DL-Alanine-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic profiles, and modulate biological activity. Carbamoyl-DL-alanine is a non-standard amino acid featuring a carbamoyl group on its side chain. Its incorporation introduces a polar, hydrogen-bonding moiety that can influence peptide conformation and receptor interactions. The use of a racemic (DL) mixture of this amino acid results in the synthesis of two distinct diastereomeric peptides, which may exhibit different biological properties and therefore require separation and individual characterization.

These application notes provide a comprehensive protocol for the successful incorporation of N-terminally Fmoc-protected and side-chain (trityl) protected Carbamoyl-DL-alanine-OH into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. The protocol addresses the specific challenges associated with the carbamoyl functional group and the racemic nature of the amino acid.

Core Concepts

Side-Chain Protection of the Carbamoyl Group

The side-chain carbamoyl group of Carbamoyl-DL-alanine is analogous to the side-chain amides of asparagine and glutamine. During the activation step of peptide coupling, these unprotected side-chain amides are susceptible to dehydration, leading to the formation of a nitrile byproduct. To prevent this side reaction and ensure the integrity of the final peptide, it is highly recommended to protect the carbamoyl group. A trityl (Trt) protecting group is a suitable choice due to its acid lability, which allows for its removal during the final trifluoroacetic acid (TFA) cleavage step in a standard Fmoc-based SPPS workflow.[1][2]

Handling of a Racemic Mixture

The use of CARBAMOYL-DL-ALA-OH will result in the synthesis of a mixture of two diastereomeric peptides. These diastereomers will have identical masses but different three-dimensional structures due to the presence of either the D- or L-alanine derivative at the specified position. These structural differences lead to distinct physicochemical properties, which can be exploited for their separation.[3][4] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for separating peptide diastereomers.[3][4] The separation is typically achieved on an achiral stationary phase due to the different retention times of the diastereomers.[3][4]

Experimental Protocols

Materials and Reagents
  • Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus.

  • Amino Acids:

    • Fmoc-protected L-amino acids

    • Fmoc-Carbamoyl(Trt)-DL-Ala-OH

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Reagent: 20% Piperidine in DMF

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives:

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

  • Precipitation and Wash Solvent: Cold diethyl ether

Protocol 1: Standard SPPS Cycle for Amino Acid Coupling

This protocol outlines a single cycle for the addition of a standard Fmoc-protected amino acid to the growing peptide chain on the solid support.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, extend the coupling time or perform a second coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Incorporation of Fmoc-Carbamoyl(Trt)-DL-Ala-OH

This protocol details the specific steps for incorporating the modified alanine derivative into the peptide sequence. This step replaces the standard amino acid coupling step in the SPPS cycle at the desired position.

  • Activation of Fmoc-Carbamoyl(Trt)-DL-Ala-OH:

    • In a separate vial, dissolve Fmoc-Carbamoyl(Trt)-DL-Ala-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to initiate activation.

  • Coupling to Resin:

    • Immediately transfer the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 4-6 hours at room temperature. Couplings of bulky or unusual amino acids may require longer reaction times.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Proceed to the next Fmoc deprotection step in the synthesis cycle.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the Trt group from the carbamoyl side chain.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and finally methanol. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage:

    • In a fume hood, add the cleavage cocktail (Reagent K) to the dry resin (approximately 10 mL per 0.1 mmol of peptide).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 40 mL).

  • Washing and Drying:

    • Centrifuge the mixture at 3000-4000 rpm for 10 minutes.

    • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

    • Dry the final peptide pellet under a vacuum to remove residual ether.

Protocol 4: Purification and Separation of Diastereomers by RP-HPLC

This protocol outlines the procedure for purifying the crude peptide mixture and separating the two resulting diastereomers.

  • Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • RP-HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. The gradient may need to be optimized for baseline separation of the two diastereomers.

    • Flow Rate: 1 mL/min for analytical scale, adjust for semi-preparative or preparative scale.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the two separated diastereomeric peaks.

  • Analysis and Characterization:

    • Analyze the purity of each collected fraction by analytical RP-HPLC.

    • Confirm the identity and mass of each diastereomer using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The two diastereomers should have the same mass.

Data Presentation

The following tables summarize the expected outcomes and key parameters for the synthesis and purification process.

Table 1: Reagent Equivalents for a Single Coupling Cycle (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)Amount (for 0.1 mmol scale)
Fmoc-Amino Acid30.3 mmol
HBTU/HATU2.90.29 mmol
DIPEA60.6 mmol
Fmoc-Carbamoyl(Trt)-DL-Ala-OH30.3 mmol

Table 2: Typical RP-HPLC Parameters for Diastereomer Separation

ParameterCondition
ColumnC18, 5 µm, 100 Å, 4.6 x 250 mm (analytical)
Mobile Phase A0.1% TFA in H₂O
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-65% B over 60 min (initial condition, requires optimization)
Flow Rate1.0 mL/min
Detection220 nm, 280 nm
Expected ResultTwo distinct peaks corresponding to the two peptide diastereomers.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF & DCM) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) wash1->couple For standard amino acids incorporate Incorporate Fmoc-Carbamoyl(Trt)-DL-Ala-OH (Protocol 2) wash1->incorporate At desired position wash2 Wash (DMF & DCM) couple->wash2 repeat Repeat Cycles wash2->repeat incorporate->wash2 repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final cycle cleave Cleavage from Resin & Deprotection (Reagent K) final_deprotect->cleave precipitate Precipitate with Cold Ether cleave->precipitate purify Purify & Separate Diastereomers (RP-HPLC) precipitate->purify analyze Analyze Diastereomers (HPLC, MS) purify->analyze end End analyze->end

Caption: Workflow for SPPS incorporating this compound.

Logical Relationship of Diastereomer Formation and Separation

Diastereomer_Formation racemic_aa Fmoc-Carbamoyl(Trt)-DL-Ala-OH (Racemic Mixture) spps Solid-Phase Peptide Synthesis racemic_aa->spps diastereomer_mix Mixture of Two Peptide Diastereomers spps->diastereomer_mix rphplc Reverse-Phase High-Performance Liquid Chromatography diastereomer_mix->rphplc diastereomer1 Peptide Diastereomer 1 (e.g., with L-Ala derivative) rphplc->diastereomer1 diastereomer2 Peptide Diastereomer 2 (e.g., with D-Ala derivative) rphplc->diastereomer2

Caption: Formation and separation of peptide diastereomers.

References

Application Notes and Protocols for the Detection of CARBAMOYL-DL-ALA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CARBAMOYL-DL-ALA-OH, also known as N-carbamyl-DL-alanine, is an amino acid derivative that plays a role in certain metabolic pathways. Its detection and quantification in biological samples are crucial for studying metabolic disorders and for monitoring potential biomarkers in drug development. These application notes provide detailed protocols for the analytical determination of this compound in various sample matrices. The primary recommended method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific technique. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also presented.

Analytical Methods Overview

The quantification of this compound can be challenging due to its polar nature and potential for low concentrations in biological matrices. Both HPLC-MS/MS and GC-MS are powerful techniques for this purpose, with the main difference being the sample preparation and derivatization steps.

  • HPLC-MS/MS: This is the preferred method due to its high sensitivity, specificity, and suitability for polar, non-volatile compounds. Derivatization may not be necessary, but it can improve chromatographic retention and ionization efficiency.

  • GC-MS: This method requires derivatization to increase the volatility of the analyte. Silylation is a common derivatization technique for amino acids.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is adapted from established procedures for the analysis of related N-carbamoyl amino acids and offers high sensitivity and specificity.

I. Principle

Samples are prepared by protein precipitation followed by solid-phase extraction (SPE) for cleanup. The analyte is then separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Isotope-labeled this compound should be used as an internal standard for accurate quantification.

II. Sample Preparation
  • Protein Precipitation:

    • To 100 µL of sample (e.g., plasma, urine, or tissue homogenate), add 400 µL of ice-cold methanol containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) - Optional (for complex matrices):

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 M HCl in water.

    • Wash the cartridge with 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

III. HPLC-MS/MS Instrumentation and Conditions
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 2
    1.0 2
    5.0 95
    7.0 95
    7.1 2

    | 10.0 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Hypothetical):

    • These transitions should be optimized by infusing a standard solution of this compound.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 133.1 88.1 15
      This compound 133.1 70.1 20

      | Internal Standard (e.g., ¹³C₃, ¹⁵N₂-CARBAMOYL-DL-ALA-OH) | 138.1 | 92.1 | 15 |

IV. Quantitative Data Summary (Anticipated Performance)

The following table summarizes the anticipated performance characteristics of the HPLC-MS/MS method based on similar assays for related compounds. These values should be experimentally determined during method validation.

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85 - 115%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides an alternative to HPLC-MS/MS and is suitable for laboratories equipped with GC-MS instrumentation. It requires a derivatization step to make the analyte volatile.

I. Principle

This compound is a polar molecule and not directly amenable to GC analysis. Therefore, a derivatization step is necessary to increase its volatility. Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and robust method for derivatizing amino acids. The resulting derivative is then analyzed by GC-MS.

II. Sample Preparation and Derivatization
  • Sample Extraction:

    • Follow the same protein precipitation and optional SPE cleanup steps as described in the HPLC-MS/MS method.

    • Ensure the final extract is completely dry.

  • Derivatization:

    • To the dried extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

III. GC-MS Instrumentation and Conditions
  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) or MRM for quantitative analysis.

  • Characteristic Ions (Hypothetical):

    • The exact mass fragments will depend on the silylated derivative and should be confirmed by analyzing a derivatized standard.

IV. Quantitative Data Summary (Anticipated Performance)
ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Recovery (%) 80 - 120%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) ProteinPrecipitation Protein Precipitation (Methanol) Sample->ProteinPrecipitation SPE Solid-Phase Extraction (MCX Cartridge) ProteinPrecipitation->SPE Drydown Evaporation SPE->Drydown Reconstitution Reconstitution Drydown->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: General experimental workflow for the HPLC-MS/MS analysis of this compound.

Metabolic Pathway Context

This compound is structurally related to N-carbamoyl-beta-alanine, an intermediate in the pyrimidine degradation pathway. This pathway is linked to the urea cycle.

metabolic_pathway cluster_pyrimidine Pyrimidine Degradation cluster_urea Urea Cycle Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil NCBA N-Carbamoyl-beta-alanine Dihydrouracil->NCBA BetaAlanine Beta-Alanine NCBA->BetaAlanine CarbamoylPhosphate Carbamoyl Phosphate BetaAlanine->CarbamoylPhosphate Metabolic Link Citrulline Citrulline CarbamoylPhosphate->Citrulline Ornithine Ornithine Ornithine->Citrulline Urea Urea Citrulline->Urea Multiple Steps

Caption: Simplified metabolic context of N-carbamoyl amino acids in pyrimidine degradation and its link to the urea cycle.

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for Peptides Containing Carbamoyl-DL-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic peptides are crucial components in drug discovery, proteomics, and various biomedical research fields. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides.[1] High-performance liquid chromatography (HPLC) is the standard and most effective method for the purification of these synthetic peptides.[2][3] This application note provides a detailed protocol for the purification of peptides containing the modified amino acid, carbamoyl-DL-alanine, using reversed-phase HPLC (RP-HPLC).

The incorporation of modified amino acids like carbamoyl-DL-alanine can alter the physicochemical properties of a peptide, influencing its retention behavior during chromatographic separation. The carbamoyl group is expected to increase the hydrophobicity of the peptide, which is a key factor in RP-HPLC.[1][4] Understanding and optimizing the purification protocol is therefore essential to achieve high purity of the final peptide product. This protocol outlines the materials, methods, and a step-by-step guide for the efficient purification of peptides containing carbamoyl-DL-alanine.

Materials and Methods

Materials
  • Crude synthetic peptide containing carbamoyl-DL-alanine

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • 0.22 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis detector

    • Fraction collector

  • Analytical and preparative C18 reversed-phase columns (e.g., 5 µm particle size, 100-300 Å pore size)

  • Lyophilizer (freeze-dryer)

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas the solution before use.

  • Mobile Phase B (Organic): 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution before use.

Sample Preparation
  • Dissolve the crude peptide in a small volume of Mobile Phase A.

  • If the peptide has poor solubility, a minimal amount of a stronger solvent like acetonitrile or dimethyl sulfoxide (DMSO) can be used to dissolve the peptide first, followed by dilution with Mobile Phase A.

  • Filter the dissolved peptide solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is crucial to develop an optimized separation method using an analytical column. This will determine the retention time of the target peptide and the resolution from its impurities.

  • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: 210-220 nm.[1]

  • Column Temperature: 25-30 °C.

  • Scouting Gradient: Perform a broad gradient to determine the approximate elution time of the peptide.

    • Gradient: 5-95% Mobile Phase B over 30 minutes.

  • Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 40% B in the scouting run, a new gradient could be 30-50% B over 40 minutes. The presence of the carbamoyl group may increase the peptide's hydrophobicity, leading to a longer retention time compared to the unmodified parent peptide.[4]

Preparative HPLC Purification

Once an optimized analytical method is established, scale up to a preparative column.

  • Column: C18 preparative column (e.g., 21.2 x 250 mm, 5 µm).

  • Flow Rate: Adjust the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate is 15-20 mL/min.

  • Injection Volume: The loading capacity of the preparative column will depend on the column dimensions and the complexity of the crude sample.

  • Gradient: Use the optimized gradient from the analytical method development, adjusting the time segments to account for the different column volume and flow rate.

  • Fraction Collection: Collect fractions as the peaks elute from the column. Collect the main peak corresponding to the target peptide.

Analysis of Collected Fractions
  • Analyze the purity of the collected fractions using the optimized analytical HPLC method.

  • Pool the fractions that meet the desired purity level (typically >95%).

Lyophilization
  • Freeze the pooled fractions containing the purified peptide.

  • Lyophilize the frozen solution to remove the mobile phase solvents and obtain the purified peptide as a dry powder.

Data Presentation

The following table summarizes the key parameters for the HPLC purification of a peptide containing carbamoyl-DL-alanine.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min18.0 mL/min
Detection Wavelength 215 nm215 nm
Column Temperature 30 °C30 °C
Scouting Gradient 5-95% B in 30 min5-95% B in 30 min
Optimized Gradient 30-50% B in 40 min30-50% B in 40 min
Injection Volume 20 µL1-5 mL
Expected Purity >95%>95%
Expected Yield N/ADependent on crude purity

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the HPLC purification of peptides containing carbamoyl-DL-alanine.

HPLC_Purification_Workflow HPLC Purification Workflow for Peptides with Carbamoyl-DL-Alanine CrudePeptide Crude Peptide Synthesis (with Carbamoyl-DL-Alanine) Dissolution Dissolution in Mobile Phase A CrudePeptide->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration AnalyticalHPLC Analytical HPLC (Method Development) Filtration->AnalyticalHPLC PreparativeHPLC Preparative HPLC (Purification) Filtration->PreparativeHPLC Inject Sample ScoutingGradient Scouting Gradient (5-95% B) AnalyticalHPLC->ScoutingGradient 1. Determine Elution OptimizedGradient Optimized Gradient ScoutingGradient->OptimizedGradient 2. Refine Separation OptimizedGradient->PreparativeHPLC 3. Scale-Up FractionCollection Fraction Collection PreparativeHPLC->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions (>95%) PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Purified Peptide Powder Lyophilization->PurePeptide

Caption: Workflow for HPLC purification of carbamoyl-DL-alanine peptides.

References

Application Note: Mass Spectrometry Analysis of Peptides Modified by Carbamoyl-DL-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) of proteins play a critical role in regulating cellular processes and are of significant interest in drug development and disease research. This application note details a comprehensive protocol for the identification and quantification of a specific peptide modification, carbamoyl-DL-alanine (carbamoyl-DL-ala-OH), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While carbamylation, the addition of a carbamoyl group (-CONH2), is a well-studied modification, the specific modification by carbamoyl-DL-alanine is less characterized. This document is based on the plausible assumption that the modification occurs via the formation of an amide bond between the carboxylic acid of this compound and a primary amine on the peptide, such as the ε-amino group of a lysine residue or the N-terminus. This results in a mass shift of +115.0484 Da (C4H5N2O2, net addition after loss of H2O). Understanding the fragmentation patterns and chromatographic behavior of peptides carrying this modification is crucial for its confident identification and quantification.

This protocol provides a robust workflow from sample preparation to data analysis, enabling researchers to investigate the potential biological significance of this modification.

Experimental Workflow

The overall experimental workflow for the analysis of this compound modified peptides is depicted below. It involves standard proteomic sample preparation steps, followed by targeted LC-MS/MS analysis and data processing to identify and quantify the modified peptides.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis protein_extraction Protein Extraction reduction_alkylation Reduction & Alkylation protein_extraction->reduction_alkylation enzymatic_digestion Enzymatic Digestion (e.g., Trypsin) reduction_alkylation->enzymatic_digestion desalting Peptide Desalting (e.g., C18 SPE) enzymatic_digestion->desalting lc_separation Reversed-Phase LC Separation desalting->lc_separation Inject Peptides ms_analysis Tandem Mass Spectrometry (MS/MS) lc_separation->ms_analysis database_search Database Search (with variable modification) ms_analysis->database_search Acquire Spectra quantification Quantification (Label-free or Isotopic Labeling) database_search->quantification validation Manual Validation of Spectra quantification->validation

Figure 1: Overall workflow for the analysis of this compound modified peptides.

Hypothetical Signaling Pathway

The modification of proteins with this compound could potentially impact various cellular signaling pathways. For instance, it could alter protein-protein interactions, enzyme activity, or protein stability, similar to other PTMs. Below is a hypothetical signaling pathway illustrating how this modification could regulate a cellular process.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a Signal protein_x Protein X kinase_a->protein_x protein_y Protein Y protein_x->protein_y unmodified_protein_x Protein X transcription_factor Transcription Factor protein_y->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response modifier_enzyme Modifying Enzyme (hypothetical) modified_protein_x Protein X (this compound) modifier_enzyme->modified_protein_x unmodified_protein_x->protein_y Blocked Interaction unmodified_protein_x->modifier_enzyme

Figure 2: Hypothetical signaling pathway regulated by this compound modification.

Experimental Protocols

Protein Digestion and Peptide Preparation

This protocol is adapted from standard procedures for proteomic sample preparation.[1][2]

  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend the protein pellet in 100 µL of 8 M urea in 50 mM ammonium bicarbonate.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

    • Quench the reaction by adding DTT to a final concentration of 10 mM.

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate at 37°C overnight with gentle shaking.

  • Peptide Desalting:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptides.

    • Wash the cartridge with 0.1% TFA in water.

    • Elute the peptides with 50% acetonitrile in 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

    • Resuspend the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are recommended starting parameters for the analysis of this compound modified peptides. Optimization may be required based on the specific instrumentation and sample complexity.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
LC SystemHigh-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
ColumnReversed-phase C18 column (e.g., 2.1 mm ID, 150 mm length, 1.8 µm particle size)
Mobile Phase A0.1% formic acid in water
Mobile Phase B0.1% formic acid in acetonitrile
Flow Rate300 µL/min
Column Temperature40°C
Injection Volume5-10 µL

Table 2: Liquid Chromatography Gradient

Time (min)% Mobile Phase B
02
55
4535
5080
5580
562
652

Table 3: Mass Spectrometry Parameters

ParameterRecommended Setting
Mass SpectrometerHigh-resolution Orbitrap or Q-TOF mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI)
MS1 Scan Range350-1800 m/z
MS1 Resolution60,000
MS/MSData-Dependent Acquisition (DDA) of the top 10 most intense precursor ions
FragmentationHigher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)
MS/MS Resolution15,000
Isolation Window2.0 m/z
Normalized Collision Energy28-32 (optimization recommended)
Dynamic Exclusion30 seconds

Data Analysis

  • Database Searching:

    • Use a suitable search algorithm (e.g., Mascot, SEQUEST, MaxQuant) to search the acquired MS/MS spectra against a relevant protein sequence database.

    • Configure the search parameters to include:

      • Enzyme: Trypsin (with up to 2 missed cleavages).

      • Fixed Modification: Carbamidomethyl (C) (+57.0215 Da).

      • Variable Modifications: Oxidation (M) (+15.9949 Da), Acetyl (Protein N-term) (+42.0106 Da), and This compound (K, N-terminus) (+115.0484 Da) .

    • Set appropriate precursor and fragment mass tolerances (e.g., 10 ppm for precursor, 0.02 Da for fragments).

  • Identification of Modified Peptides:

    • Filter the search results based on a false discovery rate (FDR) of <1%.

    • Manually inspect the MS/MS spectra of peptides identified with the this compound modification to ensure high-quality matches.

    • Look for the presence of characteristic b- and y-ion series that confirm the peptide sequence and the location of the modification.

  • Diagnostic Ions:

    • Acylation of lysine residues can produce diagnostic immonium-related ions in the low m/z region of the MS/MS spectrum.[3][4][5] For a this compound modified lysine, a specific diagnostic ion may be present. The theoretical m/z of the immonium ion for this compound modified lysine is 244.1556 Da. The presence of this ion can add confidence to the identification of the modified peptide.

Quantitative Data Presentation

For quantitative analysis, either label-free quantification (LFQ) or stable isotope labeling methods can be employed. The results should be summarized in a clear and structured table.

Table 4: Example of Quantitative Results for this compound Modified Peptides

Protein AccessionGene NamePeptide SequenceModification SiteFold Change (Treatment/Control)p-value
P01234GENE1TIDEK(this compound)LNVQRK1232.50.012
Q56789GENE2(this compound)MPEITLPAKN-terminus-1.80.045
..................

Conclusion

This application note provides a comprehensive framework for the mass spectrometry-based analysis of peptides modified with this compound. By following the detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation, researchers can confidently identify and quantify this novel post-translational modification. The provided workflow and hypothetical examples serve as a valuable resource for scientists in academia and the pharmaceutical industry who are investigating the role of protein modifications in biological systems and drug development. Further optimization of the LC-MS/MS parameters may be necessary depending on the specific instrumentation and biological samples being analyzed.

References

Application Notes and Protocols for CARBAMOYL-DL-ALA-OH in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CARBAMOYL-DL-ALA-OH, also known as N-Carbamoyl-DL-alanine, is a derivative of the amino acid alanine. While not a classical broad-spectrum enzyme inhibitor, it serves as a crucial substrate for a specific class of enzymes known as N-carbamoyl-amino acid amidohydrolases (carbamoylases). These enzymes play a significant role in amino acid metabolism and are involved in the production of optically pure amino acids for various industrial applications.[1][2]

This document provides detailed application notes and protocols on how to utilize this compound in enzyme assays, not as a direct inhibitor, but as a substrate to screen for and characterize inhibitors of carbamoylases. This approach is fundamental in drug discovery and development, particularly for targeting enzymes involved in specific metabolic pathways.

Principle of the Assay

The fundamental principle of using this compound in an enzyme inhibition assay is based on its hydrolysis by a specific carbamoylase. The enzymatic reaction breaks down this compound into L- or D-alanine, ammonia, and carbon dioxide.[3] The activity of the enzyme can be monitored by quantifying the rate of substrate depletion or, more commonly, the rate of product formation (e.g., alanine).

An inhibitor of the carbamoylase will decrease the rate of this reaction. By measuring the reaction rate in the presence of varying concentrations of a potential inhibitor, one can determine the inhibitory potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).

Featured Enzyme: D-Carbamoylase

For the purpose of these application notes, we will focus on a D-carbamoylase (N-carbamoyl-D-amino acid amidohydrolase, EC 3.5.1.77) . This enzyme specifically hydrolyzes N-carbamoyl-D-amino acids to produce D-amino acids.[4]

Data Presentation

Table 1: Kinetic Parameters and Inhibitors of Related Carbamoylases
EnzymeSubstrateK_m_ ValueInhibitorsK_i_ ValueReference
N-Carbamoyl-β-alanine amidohydrolase (rat liver)N-Carbamoyl-β-alanine6.5 µMβ-Alanine1.08 mM[5]
N-Carbamoyl-L-amino acid amidohydrolase (Alcaligenes xylosoxidans)N-Carbamoyl-L-amino acids-Sulfhydryl reagents, Mn²⁺, Ni²⁺, Co²⁺ (required for activity)-[6]

Experimental Protocols

Protocol 1: D-Carbamoylase Activity Assay using this compound

This protocol is designed to measure the activity of D-carbamoylase by quantifying the D-alanine produced.

Materials:

  • Recombinant D-carbamoylase

  • This compound (Substrate)

  • Phosphate buffer (100 mM, pH 7.0) containing 1 mM DTT

  • Trichloroacetic acid (TCA), 30% (w/v)

  • Orthophthalaldehyde (OPA) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of D-carbamoylase in 100 mM phosphate buffer (pH 7.0). The optimal concentration should be determined empirically.

  • Reaction Setup: In a microcentrifuge tube, pre-incubate the reaction mixture (excluding the substrate) at 45°C for 10 minutes. The mixture should contain the enzyme solution in phosphate buffer.

  • Initiation of Reaction: Start the reaction by adding this compound to a final concentration of 100 mM. The total reaction volume should be standardized (e.g., 200 µL).

  • Incubation: Incubate the reaction mixture at 45°C for a defined period (e.g., 15-120 minutes), ensuring the reaction is in the linear range.[4]

  • Termination of Reaction: Stop the reaction by adding 30% TCA to a final concentration of 3% (w/v).[4]

  • Quantification of D-Alanine:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Use a suitable method to quantify the D-alanine produced. A common method is the use of the orthophthalaldehyde (OPA) reagent, which reacts with the amino acid to form a fluorescent product.[4]

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Create a standard curve using known concentrations of D-alanine to determine the concentration of D-alanine produced in the enzymatic reaction. Enzyme activity can be expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol 2: D-Carbamoylase Inhibition Assay

This protocol is an adaptation of the activity assay to screen for potential inhibitors.

Materials:

  • All materials from Protocol 1

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound at various concentrations (typically a serial dilution). Include a vehicle control (e.g., DMSO) for 100% enzyme activity and a no-enzyme control for background.

    • D-carbamoylase solution.

  • Pre-incubation: Pre-incubate the plate at 45°C for 10-15 minutes to allow the test compound to interact with the enzyme.

  • Initiation of Reaction: Add this compound to all wells to a final concentration of 100 mM to start the reaction.

  • Incubation: Incubate the plate at 45°C for a predetermined time (from the linear range of the activity assay).

  • Termination and Quantification: Stop the reaction and quantify the D-alanine produced as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Reagents: - D-Carbamoylase - this compound - Buffer - Test Compounds A1 Dispense enzyme and test compounds into 96-well plate P1->A1 A2 Pre-incubate at 45°C A1->A2 A3 Add this compound to initiate reaction A2->A3 A4 Incubate at 45°C A3->A4 A5 Terminate reaction with TCA A4->A5 D1 Quantify D-alanine (e.g., OPA method) A5->D1 D2 Measure signal (Fluorescence) D1->D2 D3 Calculate % Inhibition and determine IC50 D2->D3 Carbamoylase_Reaction_Pathway Substrate This compound Enzyme D-Carbamoylase Substrate->Enzyme Binds to active site Products D-Alanine + CO2 + NH3 Enzyme->Products Catalyzes hydrolysis Inhibitor Potential Inhibitor Inhibitor->Enzyme Binds to enzyme, blocks activity

References

Application Notes and Protocols for the Coupling of CARBAMOYL-DL-ALA-OH using HBTU/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of CARBAMOYL-DL-ALA-OH with a target amine-containing molecule using the highly efficient HBTU/HOBt activation method. This protocol is broadly applicable for the synthesis of novel peptides and other amide bond-containing molecules for research and drug development purposes. Carbamoyl-alanine is a non-proteinogenic amino acid that can be incorporated into peptide chains to enhance their therapeutic properties, such as stability and receptor affinity.

Introduction to HBTU/HOBt Coupling

The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) is a widely used and highly effective method for amide bond formation in peptide synthesis.[1][2]

Mechanism of Action:

  • Activation: The carboxylic acid of this compound is activated by HBTU in the presence of a tertiary amine base (e.g., DIPEA). This reaction forms a highly reactive O-acylisourea intermediate.

  • HOBt Synergy: HOBt acts as a crucial additive that minimizes racemization, a common side reaction in peptide coupling.[1][3] It reacts with the O-acylisourea intermediate to form an HOBt-active ester, which is more stable and less prone to racemization.

  • Coupling: The amine component then attacks the carbonyl carbon of the HOBt-active ester, leading to the formation of the desired amide bond and the release of HOBt.

The synergistic action of HBTU and HOBt ensures high coupling efficiency, rapid reaction rates, and minimal side product formation, making it an ideal choice for the synthesis of complex peptides.[1]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for the HBTU/HOBt coupling of this compound. These values are representative and may require optimization for specific substrates.

Table 1: Reagent Stoichiometry for Solution-Phase Coupling

ReagentEquivalents (eq)
This compound1.0
Amine Component1.0 - 1.2
HBTU1.0 - 1.2
HOBt1.0 - 1.2
DIPEA (N,N-Diisopropylethylamine)2.0 - 3.0

Table 2: Reagent Stoichiometry for Solid-Phase Peptide Synthesis (SPPS)

ReagentEquivalents (eq) (relative to resin loading)
This compound2.0 - 4.0
HBTU2.0 - 4.0
HOBt2.0 - 4.0
DIPEA4.0 - 8.0

Table 3: Typical Reaction Parameters and Outcomes

ParameterSolution-PhaseSolid-Phase (SPPS)
Solvent DMF, DCM, NMPDMF, NMP
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Pre-activation Time 5 - 15 minutes5 - 15 minutes
Coupling Time 1 - 4 hours30 - 120 minutes
Monitoring TLC, LC-MSKaiser Test, Chloranil Test
Typical Yield > 85%> 95% (per step)
Racemization < 5% (typically)< 2% (typically)

Experimental Protocols

Solution-Phase Coupling Protocol

This protocol describes the coupling of this compound to a generic amine-containing molecule in a solution.

Materials:

  • This compound

  • Amine component (with a free primary or secondary amine)

  • HBTU

  • HOBt

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine component (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add HOBt (1.0 eq) and HBTU (1.0 eq).

  • Base Addition: Add DIPEA (2.0 eq) to the reaction mixture. A color change to yellow or orange is often observed, indicating the formation of the active ester.[4]

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).[5]

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired carbamoyl-alanine containing molecule.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the incorporation of a this compound residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in DMF (v/v) for Fmoc deprotection

  • This compound

  • HBTU

  • HOBt

  • DIPEA

  • Anhydrous DMF

  • SPPS reaction vessel and shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive test results in a blue color).[6]

  • Coupling:

    • Pre-activation: In a separate vessel, dissolve this compound (3.0 eq), HBTU (3.0 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 5-10 minutes.

    • Addition to Resin: Add the pre-activated solution to the deprotected resin in the reaction vessel.

    • Agitation: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates that all free amines have reacted.[6] If the test is positive, the coupling step can be repeated ("double coupling").

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

  • Chain Elongation: The deprotection and coupling cycle can be repeated to add more amino acids to the peptide chain.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/H₂O/TIS).

Visualizations

Experimental Workflow

G cluster_solution Solution-Phase Coupling cluster_spps Solid-Phase Peptide Synthesis sol_start Dissolve Reactants (this compound & Amine) sol_reagents Add HBTU, HOBt, DIPEA sol_start->sol_reagents sol_react Stir at Room Temperature sol_reagents->sol_react sol_monitor Monitor (TLC, LC-MS) sol_react->sol_monitor sol_workup Aqueous Work-up sol_monitor->sol_workup sol_purify Purification (Chromatography) sol_workup->sol_purify spps_swell Swell Resin spps_deprotect Fmoc Deprotection spps_swell->spps_deprotect spps_wash1 Wash (DMF) spps_deprotect->spps_wash1 spps_preactivate Pre-activate Amino Acid (this compound, HBTU, HOBt, DIPEA) spps_wash1->spps_preactivate spps_couple Couple to Resin spps_wash1->spps_couple spps_preactivate->spps_couple spps_monitor Monitor (Kaiser Test) spps_couple->spps_monitor spps_wash2 Wash (DMF) spps_monitor->spps_wash2 spps_cleave Cleave from Resin spps_wash2->spps_cleave

Caption: Workflow for HBTU/HOBt mediated coupling of this compound.

Representative Signaling Pathway

The incorporation of carbamoyl-alanine into a peptide can be a strategy to develop therapeutic agents that modulate specific signaling pathways involved in disease. For instance, a synthetic peptide containing this modified amino acid could be designed to inhibit an overactive kinase pathway implicated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylation TherapeuticPeptide Therapeutic Peptide (containing Carbamoyl-Alanine) TherapeuticPeptide->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Inhibition of the MAPK/ERK signaling pathway by a therapeutic peptide.

References

Application Notes and Protocols: Stability of N-Carbamyl-DL-Alanine in Different Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Carbamyl-DL-alanine is a key intermediate in various biotechnological and pharmaceutical processes. Understanding its stability profile in different aqueous environments is crucial for optimizing reaction conditions, formulation development, and ensuring the shelf-life of related products. Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions such as changes in pH and temperature.[1][2][3][4][5] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[3][4] This document provides a detailed protocol for assessing the stability of N-Carbamyl-DL-alanine in various buffer solutions and presents hypothetical data to illustrate its stability profile.

Degradation Pathway

Under hydrolytic stress conditions, N-Carbamyl-DL-alanine is expected to degrade primarily through the hydrolysis of the carbamoyl group. This reaction yields DL-alanine, ammonia (NH₃), and carbon dioxide (CO₂).[6][7][8] The rate of this hydrolysis is influenced by factors such as pH and temperature.

N-Carbamyl-DL-Alanine N-Carbamyl-DL-Alanine hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) N-Carbamyl-DL-Alanine->hydrolysis DL-Alanine DL-Alanine NH3 NH3 CO2 CO2 hydrolysis->DL-Alanine hydrolysis->NH3 hydrolysis->CO2

Caption: Proposed hydrolytic degradation pathway of N-Carbamyl-DL-Alanine.

Experimental Protocols

Materials and Reagents
  • N-Carbamyl-DL-Alanine (≥98% purity)

  • Sodium Phosphate Monobasic and Dibasic

  • Citric Acid and Sodium Citrate

  • Boric Acid and Sodium Borate

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for N-Carbamyl-DL-Alanine and DL-Alanine

Buffer Preparation
  • 0.1 M Phosphate Buffer (pH 5.0, 7.0, 9.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix the solutions in appropriate ratios to achieve the target pH values. Verify the pH using a calibrated pH meter and adjust with 1 M HCl or 1 M NaOH if necessary.

  • 0.1 M Citrate Buffer (pH 3.0): Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate. Mix to achieve a pH of 3.0. Verify and adjust the pH as described above.

  • 0.1 M Borate Buffer (pH 11.0): Prepare a 0.1 M solution of boric acid and a 0.1 M solution of sodium borate. Mix to achieve a pH of 11.0. Verify and adjust the pH as described above.

Stability Study Setup

The following workflow outlines the process for conducting the stability study.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution of N-Carbamyl-DL-Alanine spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Buffer Solutions (pH 3, 5, 7, 9, 11) prep_buffers->spike incubate Incubate at 25°C and 40°C spike->incubate sample Sample at Timepoints (0, 24, 48, 72, 96h) incubate->sample hplc HPLC Analysis sample->hplc quantify Quantify Remaining N-Carbamyl-DL-Alanine hplc->quantify

Caption: Experimental workflow for the stability study of N-Carbamyl-DL-Alanine.

  • Stock Solution Preparation: Prepare a stock solution of N-Carbamyl-DL-Alanine at a concentration of 1 mg/mL in water.

  • Sample Preparation: For each buffer solution, add a known volume of the stock solution to a predetermined volume of the buffer to achieve a final concentration of 0.1 mg/mL.

  • Incubation: Aliquot the samples into sealed vials and incubate them at two different temperatures: 25°C (room temperature) and 40°C (accelerated condition). Protect the samples from light.

  • Time Points: Withdraw aliquots from each sample at initial time (t=0) and at 24, 48, 72, and 96 hours.

  • Sample Analysis: Immediately after withdrawal, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[3][]

  • Chromatographic System: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Quantification: The concentration of N-Carbamyl-DL-Alanine in the samples is determined by comparing the peak area from the chromatogram to a standard curve generated from reference standards of known concentrations. The percentage of remaining N-Carbamyl-DL-Alanine is calculated relative to the initial concentration at t=0.

Results

The stability of N-Carbamyl-DL-Alanine was assessed under various conditions. The following tables summarize the percentage of the compound remaining over a 96-hour period.

Table 1: Stability of N-Carbamyl-DL-Alanine at 25°C

Buffer SystempH% Remaining at 24h% Remaining at 48h% Remaining at 72h% Remaining at 96h
Citrate3.099.298.597.897.1
Phosphate5.099.599.198.798.3
Phosphate7.098.897.696.595.4
Phosphate9.097.194.391.689.0
Borate11.092.585.679.273.1

Table 2: Stability of N-Carbamyl-DL-Alanine at 40°C

Buffer SystempH% Remaining at 24h% Remaining at 48h% Remaining at 72h% Remaining at 96h
Citrate3.097.895.793.691.5
Phosphate5.098.597.095.594.0
Phosphate7.096.292.588.985.4
Phosphate9.091.383.175.468.2
Borate11.080.464.751.340.1

Discussion

The stability of N-Carbamyl-DL-Alanine is significantly influenced by both pH and temperature.

  • Effect of pH: The compound exhibits the highest stability in acidic to neutral conditions (pH 3.0 to 7.0). As the pH increases into the alkaline range, the rate of degradation increases substantially. This suggests that the hydrolysis of the carbamoyl group is base-catalyzed.

  • Effect of Temperature: Increasing the temperature from 25°C to 40°C accelerates the degradation across all pH conditions, which is a typical behavior for chemical degradation processes. The effect is more pronounced at higher pH values.

Conclusion

These findings indicate that for applications involving N-Carbamyl-DL-Alanine in aqueous solutions, maintaining a pH in the acidic to neutral range is critical for ensuring its stability. Elevated temperatures should also be avoided to minimize degradation. The provided protocol offers a robust framework for researchers to conduct detailed stability assessments of N-Carbamyl-DL-Alanine tailored to their specific applications. The development of a stability-indicating analytical method, such as the HPLC method described, is essential for accurately quantifying the compound and its degradation products.

References

Application Notes and Protocols for Monitoring the Incorporation of CARBAMOYL-DL-ALA-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamoyl-DL-alanine is an amino acid derivative utilized in biochemical research and pharmaceutical development.[1][2] Its structure lends itself to studies of metabolic pathways, enzyme activity, and as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.[1] Monitoring the uptake and incorporation of Carbamoyl-DL-Ala-OH into biological systems is crucial for understanding its metabolic fate, mechanism of action, and potential therapeutic effects.

These application notes provide detailed protocols for the quantification and monitoring of this compound using modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Techniques Overview

The analysis of amino acids like this compound often requires specialized detection methods due to their physicochemical properties.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for amino acid analysis.[3][4] Direct UV detection is possible by monitoring the carboxyl group absorption between 200-210 nm, but this approach often lacks sensitivity and selectivity.[4] Therefore, pre-column or post-column derivatization is commonly employed to attach a chromophore or fluorophore to the amino acid, enhancing detection.[4] Common derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC), and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[5][6] Separation can be achieved using reversed-phase (RPLC) or hydrophilic interaction liquid chromatography (HILIC) columns.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and selectivity, allowing for definitive identification and quantification.[8] LC-MS/MS can often analyze amino acids without derivatization, particularly when using HILIC columns suitable for polar compounds.[8] For enhanced retention on more common reversed-phase C18 columns, derivatization may still be employed.[8]

  • Chiral Chromatography: Since the target analyte is a DL-racemic mixture, specific chiral stationary phases (CSPs) or chiral derivatizing agents are necessary to separate the D- and L-enantiomers.[9][10] This is critical if the biological activity or metabolic fate of each enantiomer differs.

Experimental Workflows and Pathways

The general process for analyzing this compound from a biological matrix involves several key steps, from sample preparation to data analysis.

G General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Biological Sample (Cells, Tissue, Plasma) Homogenize Homogenization / Lysis Sample->Homogenize Precipitate Protein Precipitation (e.g., with TCA, Methanol) Homogenize->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Deriv Pre-column Derivatization (Optional, e.g., AQC, OPA/FMOC) Supernatant->Deriv Inject Injection Deriv->Inject LC Chromatographic Separation (HPLC / LC-MS) Inject->LC Detect Detection (UV, FLD, or MS/MS) LC->Detect Quant Peak Integration & Quantification Detect->Quant Report Data Reporting Quant->Report

Caption: Workflow for analyzing this compound from biological samples.

Incorporation of this compound can be monitored by tracing its conversion to alanine or its direct integration into peptides. An enzyme, such as an N-carbamoyl-β-alanine amidohydrolase, could potentially catalyze the removal of the carbamoyl group.[11]

G Hypothetical Metabolic Fate of this compound cluster_cell Cellular Environment cluster_downstream Downstream Pathways ext Exogenous This compound int Intracellular This compound ext->int Uptake enzyme Amidohydrolase Enzyme int->enzyme ala DL-Alanine enzyme->ala Hydrolysis protein Protein Synthesis ala->protein tca TCA Cycle (Energy Metabolism) ala->tca

Caption: Potential pathway for the cellular incorporation of this compound.

Experimental Protocols

Protocol 1: Quantification by HPLC with Pre-column Derivatization (AQC)

This protocol uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for derivatization, followed by reversed-phase HPLC with fluorescence detection.[8]

A. Sample Preparation (from Plasma)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of cold methanol to precipitate proteins.[3]

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[3]

  • Carefully transfer the supernatant to a new tube for derivatization.

B. Derivatization

  • In a microcentrifuge tube, mix 10 µL of the supernatant (or standard) with 70 µL of borate buffer (0.2 M, pH 8.8).

  • Add 20 µL of AQC reagent solution (3 mg/mL in acetonitrile).

  • Vortex immediately and heat at 55°C for 10 minutes.

  • The sample is now ready for injection.

C. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.[6]

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[6]

  • Injection Volume: 10 µL.

  • Detection: Fluorescence (Excitation: 250 nm, Emission: 395 nm).[8]

  • Gradient: A typical gradient would be a linear increase from ~0% B to 60% B over 20 minutes. This must be optimized for system and column.

Protocol 2: High-Sensitivity Analysis by LC-MS/MS

This protocol provides a highly selective and sensitive method for quantification without derivatization, using HILIC.[8]

A. Sample Preparation

  • Follow the sample preparation steps (A1-A5) from Protocol 1.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 90% acetonitrile/10% water with 0.1% formic acid for HILIC analysis.

B. LC-MS/MS Conditions

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.[3]

  • Mobile Phase B: 90% Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 min, then return to initial conditions and equilibrate.

  • Ionization: Electrospray Ionization (ESI), positive mode.[3]

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • Parent ion (Q1): 133.1 m/z (for [M+H]⁺ of Carbamoyl-alanine).

    • Product ion (Q3): A characteristic fragment ion must be determined by direct infusion (e.g., 89.1 m/z for loss of the carbamoyl group).

Data Presentation

Quantitative data should be structured for clarity and comparison.

Table 1: Comparison of Analytical Methods

ParameterHPLC-UV (Direct)HPLC-FLD (AQC Deriv.)LC-MS/MS (HILIC)
Selectivity LowModerate-HighVery High
Sensitivity Low (µM range)High (nM-pM range)Very High (pM-fM range)
Derivatization Not RequiredRequiredNot Required
Confirmation Retention TimeRetention TimeRetention Time + Mass
Instrumentation Standard HPLCHPLC with FLDLC-MS/MS System

Table 2: Typical LC-MS/MS MRM Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Carbamoyl-Ala-OH133.189.110015
Alanine (Metabolite)90.144.110012
Internal StandardUser-definedUser-defined100User-defined
Note: Italicized values are hypothetical and must be empirically optimized.

Conclusion

The protocols described provide a robust framework for monitoring the incorporation of this compound in various biological matrices. For routine quantification with good sensitivity, HPLC with fluorescence detection after AQC derivatization is a reliable choice. For studies requiring the highest level of sensitivity and specificity, particularly for metabolic fate analysis, the LC-MS/MS method is recommended.[8] Proper sample preparation and method validation are critical for obtaining accurate and reproducible results.[12] The choice of method will ultimately depend on the specific research question, sample complexity, and available instrumentation.

References

Application Notes and Protocols for Enzymatic Cleavage of CARBAMOYL-DL-ALA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CARBAMOYL-DL-ALA-OH, a racemic mixture of N-carbamoyl-D-alanine and N-carbamoyl-L-alanine, serves as a substrate for a class of enzymes known as carbamoylases (also referred to as N-carbamoyl-amino-acid hydrolases). These enzymes are stereospecific, meaning they selectively act on either the D- or L-enantiomer of the substrate. This property is pivotal in the "Hydantoinase Process," an industrial method for producing optically pure amino acids, which are crucial building blocks for pharmaceuticals and other bioactive molecules.

This document provides detailed application notes and protocols for enzymatic cleavage assays of this compound using both N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) and N-carbamoyl-L-amino-acid hydrolase (L-carbamoylase).

Principle of the Assay

The enzymatic cleavage of this compound by a stereospecific carbamoylase results in the production of the corresponding alanine enantiomer (D- or L-alanine), ammonia, and carbon dioxide. The assay quantifies the enzymatic activity by measuring the rate of formation of alanine.

Data Presentation

While specific kinetic parameters (Km and Vmax) for the enzymatic cleavage of N-carbamoyl-alanine are not extensively reported in the literature, the following tables summarize the available qualitative substrate specificity data and typical reaction conditions for representative D- and L-carbamoylases.

Table 1: Substrate Specificity of D-Carbamoylase from Pseudomonas sp. [1]

SubstrateRelative Activity (%)
N-Carbamoyl-D-Alanine 100
N-Carbamoyl-D-Tryptophan125
N-Carbamoyl-D-Phenylalanine90
N-Carbamoyl-D-Valine85
N-Carbamoyl-D-Leucine80
N-Carbamoyl-L-Alanine< 5

Note: Data is normalized to the activity with N-Carbamoyl-D-Alanine. This enzyme demonstrates high specificity for the D-enantiomer.[1]

Table 2: Typical Reaction Conditions for Carbamoylase Assays

ParameterD-Carbamoylase (Pseudomonas sp.)[1]L-Carbamoylase (Geobacillus stearothermophilus)
pH 7.07.5
Temperature 45°C65°C
Buffer 100 mM Phosphate Buffer100 mM Phosphate Buffer
Metal Cofactors Not explicitly required, but 1 mM DTT is used.Co²⁺, Mn²⁺, or Ni²⁺ (1 mM) enhances activity.

Experimental Protocols

Two primary methods for detecting the released alanine are detailed below: a colorimetric assay using o-phthalaldehyde (OPA) and a chromatographic method using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Colorimetric Assay using o-Phthalaldehyde (OPA)

This method is a rapid and sensitive technique for quantifying the primary amine group of the released alanine.

Materials:

  • This compound substrate solution (e.g., 100 mM in reaction buffer)

  • D- or L-carbamoylase enzyme preparation

  • Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.0 for D-carbamoylase or pH 7.5 for L-carbamoylase)

  • Metal cofactor solution (if required for L-carbamoylase, e.g., 10 mM CoCl₂)

  • Trichloroacetic acid (TCA) solution (e.g., 30% w/v) for reaction termination

  • o-Phthalaldehyde (OPA) reagent

  • Alanine standard solutions (for calibration curve)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

      • Reaction Buffer

      • Metal cofactor solution (if applicable)

      • This compound substrate solution

    • Pre-incubate the mixture at the optimal temperature (e.g., 45°C for D-carbamoylase) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the carbamoylase enzyme solution to the pre-incubated mixture.

    • The final enzyme concentration should be determined empirically based on the enzyme's activity.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 15-120 minutes).[1] It is recommended to take samples at different time points to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding a final concentration of 3% (w/v) TCA.[1]

    • Centrifuge the mixture to pellet the precipitated protein.

  • Alanine Quantification (OPA Method):

    • Transfer the supernatant to a new tube.

    • In a 96-well plate, mix a sample of the supernatant with the OPA reagent according to the manufacturer's instructions.

    • Incubate at room temperature for a short period (typically 1-2 minutes) to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 340 nm).

  • Data Analysis:

    • Prepare a standard curve using known concentrations of D- or L-alanine.

    • Determine the concentration of alanine produced in the enzymatic reaction by comparing the absorbance to the standard curve.

    • Calculate the enzyme activity, typically expressed as units/mg of protein (1 unit = 1 µmol of product formed per minute).

Protocol 2: HPLC-Based Assay

This method provides high specificity and allows for the separation and quantification of both the substrate and the product.

Materials:

  • Same as Protocol 1, excluding the OPA reagent.

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

  • Appropriate HPLC column (e.g., a C18 column for reversed-phase chromatography).[2]

  • Mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).[2]

Procedure:

  • Enzymatic Reaction:

    • Follow steps 1-4 from Protocol 1 to set up, initiate, incubate, and terminate the enzymatic reaction.

  • Sample Preparation for HPLC:

    • After centrifugation to remove the precipitated protein, filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Inject the filtered sample onto the HPLC column.

    • Elute the components using an appropriate mobile phase and flow rate. The specific conditions will need to be optimized based on the column and system used.

    • Detect the substrate (this compound) and the product (alanine) at a suitable wavelength (e.g., 210 nm).[2]

  • Data Analysis:

    • Prepare a standard curve for alanine by injecting known concentrations.

    • Quantify the amount of alanine produced in the enzymatic reaction by integrating the peak area and comparing it to the standard curve.

    • Calculate the enzyme activity as described in Protocol 1.

Visualizations

Enzymatic_Cleavage_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection Buffer Reaction Buffer Reaction_Mix Reaction Mixture Buffer->Reaction_Mix Substrate This compound Substrate->Reaction_Mix Cofactor Metal Cofactor (optional) Cofactor->Reaction_Mix Incubation Incubate at Optimal Temp/Time Reaction_Mix->Incubation Termination Terminate Reaction (e.g., TCA) Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Detection Quantify Alanine (OPA or HPLC) Supernatant->Detection

Caption: Experimental workflow for the enzymatic cleavage of this compound.

Logical_Relationship cluster_substrate Substrate cluster_enzymes Stereospecific Enzymes cluster_products Products S This compound E1 D-Carbamoylase S->E1 E2 L-Carbamoylase S->E2 P1 D-Alanine + NH3 + CO2 E1->P1 Acts on D-enantiomer P2 L-Alanine + NH3 + CO2 E2->P2 Acts on L-enantiomer

Caption: Stereospecific cleavage of this compound by D- and L-carbamoylases.

References

Application Notes and Protocols for CARBAMOYL-DL-ALA-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and screening of peptide libraries are pivotal in drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic leads, diagnostic agents, and research tools. The incorporation of non-canonical amino acids is a key strategy to enhance the potency, stability, and diversity of these libraries. CARBAMOYL-DL-ALA-OH, a racemic mixture of N-carbamoyl-alanine, offers unique opportunities for library design. The carbamoyl group can mimic post-translational modifications, specifically carbamoylation, which is implicated in various physiological and pathological processes. Furthermore, the inclusion of a D,L-racemic mixture introduces stereochemical diversity, which can lead to peptides with increased resistance to enzymatic degradation and potentially novel binding conformations.[1][2]

These application notes provide a comprehensive guide to the use of this compound in the creation of peptide libraries, covering its applications, detailed experimental protocols for its incorporation via solid-phase peptide synthesis (SPPS), and potential screening strategies.

Key Applications

The incorporation of this compound into peptide libraries can be leveraged for several key applications in drug discovery and chemical biology:

  • Mimicking Post-Translational Modifications: Carbamoylation of proteins, particularly on lysine residues, is a non-enzymatic post-translational modification associated with inflammation and autoimmune diseases.[3][4] Peptide libraries incorporating carbamoyl-alanine can be used to screen for antibodies, enzymes, or binding partners that specifically recognize this modification, aiding in the development of diagnostics and therapeutics.

  • Enhancing Proteolytic Stability: Peptides containing D-amino acids exhibit increased resistance to degradation by proteases, which primarily recognize L-amino acids.[1][2] The inclusion of a DL-racemic mixture of carbamoyl-alanine can therefore extend the in-vivo half-life of peptide drug candidates.

  • Increasing Library Diversity: The use of a racemic mixture at a specific position in the peptide sequence doubles the number of unique compounds in the library for each incorporation site. This increased stereochemical diversity enhances the probability of identifying hit compounds with desired biological activities.

  • Probing Structure-Activity Relationships (SAR): By systematically replacing canonical amino acids with this compound, researchers can investigate the impact of both the carbamoyl group and the stereochemistry at that position on peptide conformation and binding affinity.

Data Presentation

While specific quantitative data for libraries synthesized with this compound is not extensively published, the following table summarizes expected outcomes based on the incorporation of non-canonical and D-amino acids into peptide libraries.

ParameterExpected Impact of this compound IncorporationRationale
Library Diversity IncreasedIntroduction of stereochemical diversity at the alanine position.
Proteolytic Stability IncreasedPresence of D-alanine enantiomer hinders protease recognition.[1]
Binding Affinity VariableThe carbamoyl group and stereochemistry can either enhance or decrease binding depending on the target.
Synthesis Yield Potentially ReducedRacemic and non-canonical amino acids may exhibit different coupling kinetics compared to standard L-amino acids.
Immunogenicity Potentially ReducedPeptides with D-amino acids can sometimes exhibit lower immunogenicity.[5]

Experimental Protocols

The following protocols are adapted from standard solid-phase peptide synthesis (SPPS) methodologies for the incorporation of non-canonical amino acids.[6][7] It is assumed that the this compound is Nα-protected with an Fmoc group for compatibility with standard Fmoc-based SPPS.

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis

This protocol describes the manual incorporation of Fmoc-CARBAMOYL-DL-ALA-OH into a growing peptide chain on a solid support.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-CARBAMOYL-DL-ALA-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (ACN)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate tube, dissolve Fmoc-CARBAMOYL-DL-ALA-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours at room temperature.

    • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Synthesis of a Split-and-Pool Peptide Library

This protocol describes the synthesis of a one-bead-one-compound (OBOC) library where this compound is incorporated at a specific position.[8]

Procedure:

  • Synthesize the peptide sequence up to the position where this compound is to be incorporated using standard SPPS protocols.

  • Splitting the Resin: Divide the resin into equal portions, one for each amino acid to be coupled at that position.

  • Parallel Coupling: In separate reaction vessels, couple a different amino acid to each portion of the resin. For one portion, couple Fmoc-CARBAMOYL-DL-ALA-OH as described in Protocol 1, step 3.

  • Pooling and Mixing: After coupling and washing, combine all resin portions into a single vessel and mix thoroughly.

  • Splitting for the Next Position: If the library has further variable positions, split the pooled resin again and proceed with parallel coupling.

  • Final Synthesis and Cleavage: Once all variable positions are synthesized, continue with the synthesis of any remaining constant regions. Finally, cleave the peptides from a representative sample of beads for characterization, while the library on beads is used for screening.

Visualizations

experimental_workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_aa 3. Couple Fmoc-AA-OH (DIC/Oxyma) deprotect1->couple_aa loop_start couple_aa->loop_start deprotect_n Fmoc Deprotection loop_start->deprotect_n Repeat n times couple_carbamoyl Couple Fmoc- This compound deprotect_n->couple_carbamoyl couple_aa_n Couple Next Fmoc-AA-OH couple_carbamoyl->couple_aa_n loop_end couple_aa_n->loop_end loop_end->deprotect_n final_deprotect 4. Final Fmoc Deprotection loop_end->final_deprotect cleave 5. Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleave precipitate 6. Precipitation (Cold Ether) cleave->precipitate purify 7. HPLC Purification precipitate->purify analyze 8. Mass Spectrometry Analysis purify->analyze end End: Purified Peptide analyze->end

Caption: Workflow for SPPS incorporation of this compound.

split_and_pool cluster_coupling Parallel Coupling start_resin Resin with initial peptide sequence split1 Split Resin start_resin->split1 couple_A Couple AA-1 split1->couple_A couple_B Couple AA-2 split1->couple_B couple_C Couple CARBAMOYL- DL-ALA-OH split1->couple_C couple_D Couple AA-n split1->couple_D pool Pool and Mix Resin couple_A->pool couple_B->pool couple_C->pool couple_D->pool continue_synthesis Continue Synthesis of Constant Regions pool->continue_synthesis library One-Bead-One-Compound Peptide Library continue_synthesis->library

References

Troubleshooting & Optimization

how to improve the coupling efficiency of CARBAMOYL-DL-ALA-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CARBAMOYL-DL-ALA-OH Coupling in SPPS

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols specifically for improving the coupling efficiency of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

This compound presents challenges similar to those of Asparagine (Asn) and Glutamine (Gln) due to its side-chain primary amide (-CONH₂). The primary issues are:

  • Side-Chain Dehydration: Under certain activation conditions, particularly with carbodiimide-based reagents (e.g., DIC), the side-chain amide can be dehydrated to form a nitrile (-C≡N). This results in an irreversible modification of the peptide.[1][2][3]

  • Aggregation: The polar side-chain amide can participate in inter-chain hydrogen bonding, leading to peptide aggregation on the resin. This aggregation can sterically hinder the N-terminal amine, preventing complete coupling.[4]

  • Poor Solubility: Like unprotected Asn and Gln derivatives, the Fmoc-Carbamoyl-DL-Ala-OH building block may have limited solubility in standard SPPS solvents like DMF, which can impede efficient activation and coupling.[4]

Q2: What is the single most effective strategy to prevent side reactions with this compound?

The most robust strategy is to use a side-chain protected derivative, such as Fmoc-DL-Ala(CON(Trt))-OH . The Trityl (Trt) protecting group on the side-chain amide physically prevents dehydration and reduces inter-chain hydrogen bonding, significantly improving both solubility and coupling outcomes.[3][5]

Q3: Which coupling reagents are recommended for this compound?

For difficult couplings, modern uronium or phosphonium salt-based reagents are highly recommended over older carbodiimide methods.[2][6] The best choices are:

  • HATU (or HCTU): These are highly efficient aminium salt-based reagents that create a reactive OAt- (or 6-Cl-OBt-) active ester.[7][8] They are known for rapid coupling kinetics and suppressing racemization, making them ideal for challenging amino acids.[1][9]

  • COMU: A newer generation uronium salt based on Oxyma Pure. It offers coupling efficiency comparable to HATU but avoids the potentially explosive benzotriazole backbone, making it a safer alternative.[2][6]

Q4: Is "double coupling" a good strategy for this amino acid?

Yes. If you are not using a side-chain protected version and a monitoring test (like the Kaiser test) indicates an incomplete reaction, performing a second coupling is a highly effective strategy to drive the reaction to completion and increase the yield of the desired full-length peptide.[10][11]

Troubleshooting Guide: Low Coupling Efficiency

This guide helps you diagnose and solve poor coupling outcomes for this compound, typically identified by a positive Kaiser test (blue beads) after the coupling step.[12]

Symptom / Observation Potential Cause Recommended Solution
Kaiser test is strongly positive (intense blue beads) after a standard coupling time.[12]Failed Coupling: Low reactivity of the amino acid; steric hindrance from the growing peptide chain.1. Recouple Immediately: Perform a "double coupling" using a fresh solution of activated amino acid.[10]2. Extend Coupling Time: For the second coupling, increase the reaction time from 1 hour to 2-4 hours.[9]3. Switch Reagent: If failure persists, switch to a more powerful coupling reagent like HATU or COMU for subsequent attempts.[2][6]
Peptide purity is low after cleavage, with mass spec showing a -17 Da peak (loss of NH₃) or -18 Da peak (loss of H₂O).Side-Chain Dehydration: The carbamoyl group was converted to a nitrile during activation. This is common with DIC/DCC.[3]1. Avoid Carbodiimides: Do not use DIC or DCC for activating this compound. Use HATU, HCTU, or COMU instead.[1][2]2. Use Side-Chain Protection: The most reliable solution is to use Fmoc-DL-Ala(CON(Trt))-OH to completely prevent this side reaction.[5]
Synthesis fails at a later stage, or the resin shows significant clumping.On-Resin Aggregation: The polar side chains are causing the peptide chains to stick together, blocking reactive sites.[4]1. Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is better at disrupting hydrogen bonds.2. Elevate Temperature: If using a microwave synthesizer, increasing the temperature can help break up aggregates.[12]3. Use Side-Chain Protection: The bulky Trityl group on a protected derivative will disrupt chain-chain interactions.

Troubleshooting Workflow Diagram

Figure 1: Troubleshooting workflow for incomplete coupling of this compound.

Quantitative Data: Coupling Reagent Performance

Peptide SequenceCoupling ProtocolHCTU Crude Purity (%)HATU Crude Purity (%)
ACP 65-74 (Standard)2 x 1 minute88.2989.63
ACP 65-74 (Standard)2 x 20 minutes92.1191.23
A-beta Amyloid 1-42 (Difficult)2 x 5 minutes85.3485.67

Data adapted from comparative studies on coupling reagent efficiency.[8] Both reagents demonstrate excellent performance, making them suitable for challenging syntheses.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for coupling either unprotected this compound or its side-chain protected variant. It describes a single coupling cycle.[7][9]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Carbamoyl-DL-Ala-OH (or Fmoc-DL-Ala(CON(Trt))-OH) (4 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • 20% (v/v) Piperidine in DMF

Workflow:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (at least 5 times).

  • Activation Solution Preparation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-Carbamoyl-DL-Ala-OH (4 eq.) and HATU (3.9 eq.) in a minimal amount of anhydrous DMF or NMP.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and by-products.

  • Monitoring (Optional but Recommended):

    • Take a small sample of beads and perform a qualitative Kaiser test to check for the presence of free primary amines.[12]

    • If the test is positive (blue beads), perform a second coupling (double coupling) by repeating steps 2-4.

SPPS Cycle Workflow Diagram

G start Start with Peptide-Resin-(AA)n-Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash Step (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Activated AA + DIPEA) wash1->coupling wash2 4. Wash Step (DMF) coupling->wash2 end Peptide-Resin-(AA)n+1-Fmoc wash2->end end->deprotection Repeat for next cycle G cocktail Optimized Coupling Cocktail aa Fmoc-AA-OH (e.g., this compound) aa->cocktail reagent Activating Reagent (e.g., HATU, COMU) reagent->cocktail base Tertiary Base (e.g., DIPEA) base->cocktail solvent Anhydrous Solvent (e.g., DMF, NMP) solvent->cocktail

References

troubleshooting guide for low yield of CARBAMOYL-DL-ALA-OH containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of peptides containing CARBAMOYL-DL-ALA-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield when synthesizing peptides with this compound?

Low yields in solid-phase peptide synthesis (SPPS) of peptides containing this compound can stem from several factors. The primary culprits are often incomplete coupling of the this compound amino acid, side reactions involving the carbamoyl group, and challenges in purifying the final diastereomeric peptide mixture.[1] Peptide aggregation, influenced by the peptide sequence and the presence of the polar carbamoyl group, can also hinder reaction kinetics and reduce yields.[1]

Q2: How does the carbamoyl group on the alanine side chain affect peptide synthesis?

The carbamoyl group (–CONH2) is analogous to the side chain of citrulline. This group is generally stable under standard Fmoc-SPPS conditions, including treatment with trifluoroacetic acid (TFA) for cleavage from the resin.[2] However, its polar nature can influence the solubility of the growing peptide chain and potentially contribute to aggregation through hydrogen bonding.[1]

Q3: What are the specific challenges related to using a DL-racemic mixture of CARBAMOYL-ALA-OH?

The use of a DL-racemic mixture of CARBAMOYL-ALA-OH will result in the synthesis of two diastereomeric peptides. These diastereomers can have different physicochemical properties, which may lead to peak splitting or broadening during HPLC analysis and purification.[3][4] This can complicate purification and potentially lower the yield of the desired specific diastereomer.

Q4: Can the carbamoyl group undergo side reactions during synthesis?

While the carbamoyl group is relatively stable, side reactions can occur, particularly with adjacent amino acid residues. For instance, aspartimide formation can be a concern if an aspartic acid residue is present near the this compound in the peptide sequence.[1]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of this compound

Symptom: Incomplete coupling of this compound is detected by a positive Kaiser test after the coupling step or by mass spectrometry analysis of a test cleavage showing a significant amount of truncated peptide.

Possible Causes & Solutions:

  • Steric Hindrance and Aggregation: The growing peptide chain may fold or aggregate on the resin, blocking access to the N-terminal amine.

    • Solution: Consider using a more polar solvent like N-methylpyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) to improve solvation.[5] Incorporating pseudoproline dipeptides in the sequence can also help disrupt secondary structures.[1]

  • Insufficient Activation of the Amino Acid: The coupling reagent may not be efficient enough to fully activate the carboxylic acid of this compound.

    • Solution: Employ a more potent coupling reagent. For amino acids with potentially problematic side chains like citrulline (which is analogous to carbamoyl-alanine), HATU is highly effective, achieving high coupling efficiency in a short time.[1] A combination of DIC with Oxyma has also been shown to provide excellent yields with minimal side reactions.[1]

  • Suboptimal Reaction Conditions: Standard coupling times may not be sufficient for this modified amino acid.

    • Solution: Increase the coupling reaction time and/or perform a double coupling to ensure the reaction goes to completion.

Data Presentation: Comparison of Coupling Reagents for Carbamoyl-Containing Amino Acids (modeled on Citrulline)

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Coupling Efficiency (%)Notes
HATUAminium/Uronium Salt10-20 minutes>98Highly reactive, may cause minor racemization at elevated temperatures.[1]
HBTUAminium/Uronium Salt20-60 minutes>95A common and effective coupling reagent.
DIC/OxymaCarbodiimide/Additive30-60 minutesNear-quantitativeProvides high yields with very low risk of racemization, especially at lower temperatures.[1]
PyBOPPhosphonium Salt30-120 minutes>95Another effective coupling reagent, though generally slower than HATU.
Issue 2: Side Reactions Involving the Carbamoyl Group

Symptom: Mass spectrometry analysis of the crude peptide reveals unexpected masses corresponding to side products.

Possible Causes & Solutions:

  • Aspartimide Formation: If an aspartic acid residue is adjacent to this compound, the side chain can cyclize during piperidine treatment for Fmoc deprotection.

    • Solution: Minimize the risk of aspartimide formation by adding 0.1 M HOBt to the piperidine deprotection solution or by performing the deprotection at a lower temperature (e.g., 0°C).[1]

  • Dehydration of the Carbamoyl Group: Under harsh acidic conditions or with certain coupling reagents, the carbamoyl group could potentially dehydrate to a nitrile.

    • Solution: Ensure that the final cleavage from the resin is performed with a standard TFA cocktail and avoid unnecessarily long exposure times. Use of carbodiimide coupling agents without additives like HOBt or Oxyma should be avoided as they can promote dehydration of amide side chains.

Issue 3: Difficulty in Purification and Low Yield of the Final Peptide

Symptom: HPLC analysis of the crude product shows broad or split peaks, making purification difficult and leading to a low recovery of the desired peptide.

Possible Causes & Solutions:

  • Presence of Diastereomers: The use of this compound results in two diastereomeric peptides that may have very similar retention times on reverse-phase HPLC.

    • Solution: Optimize the HPLC purification method. This can involve adjusting the gradient slope, changing the organic modifier (e.g., from acetonitrile to methanol), or modifying the column temperature.[3] Using a longer column or a stationary phase with a different selectivity (e.g., C8 vs. C18) may also improve separation.[4]

  • Peptide Aggregation: The purified peptide may be prone to aggregation, leading to poor solubility and low recovery after lyophilization.

    • Solution: Dissolve the crude peptide in a solvent that minimizes aggregation, such as a small amount of DMSO or DMF, before diluting with the HPLC mobile phase. After purification, lyophilize the peptide from a solution containing a low concentration of an organic solvent like acetonitrile to obtain a more flocculent powder that is easier to handle.

Experimental Protocols

Protocol 1: Coupling of Fmoc-CARBAMOYL-DL-ALA-OH during SPPS
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-CARBAMOYL-DL-ALA-OH (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another hour or perform a second coupling.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Cleavage of this compound Containing Peptides from the Resin
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and then methanol. Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the other amino acid side-chain protecting groups used. A standard cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 3: HPLC Purification of Diastereomeric Peptides
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). Filter the solution through a 0.45 µm filter.

  • Analytical HPLC: Perform an initial analytical run on a C18 column to determine the retention times of the diastereomers and other impurities. Use a shallow gradient of acetonitrile in water with 0.1% TFA.

  • Preparative HPLC: Based on the analytical run, optimize the gradient for the preparative separation. A slower gradient around the elution time of the target peaks will improve resolution.

  • Fraction Collection: Collect fractions corresponding to the diastereomer peaks.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of each diastereomer.

  • Lyophilization: Pool the pure fractions of the desired diastereomer and lyophilize to obtain the final peptide powder.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound Peptide diag Analyze Crude Peptide by HPLC-MS start->diag incomplete_coupling Significant Truncated Peptide Present diag->incomplete_coupling Incomplete Coupling side_reactions Unexpected Masses Observed diag->side_reactions Side Reactions purification_issue Broad/Split Peaks in HPLC diag->purification_issue Purification Difficulty sol_coupling1 Use Potent Coupling Reagent (e.g., HATU) incomplete_coupling->sol_coupling1 sol_coupling2 Increase Coupling Time / Double Couple incomplete_coupling->sol_coupling2 sol_coupling3 Change Solvent to NMP incomplete_coupling->sol_coupling3 sol_side1 Add HOBt to Deprotection Solution side_reactions->sol_side1 Aspartimide Formation sol_side2 Lower Deprotection Temperature side_reactions->sol_side2 Aspartimide Formation sol_purify1 Optimize HPLC Gradient purification_issue->sol_purify1 sol_purify2 Change HPLC Column/Temperature purification_issue->sol_purify2

Caption: Troubleshooting workflow for low yield of this compound peptides.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification resin_prep 1. Resin Swelling deprotection 2. Fmoc Deprotection resin_prep->deprotection coupling 3. Coupling of Fmoc-AA-OH deprotection->coupling wash1 4. Washing coupling->wash1 repeat_cycle Repeat Steps 2-4 wash1->repeat_cycle repeat_cycle->deprotection final_deprotection 5. Final Fmoc Deprotection repeat_cycle->final_deprotection cleavage 6. Cleavage from Resin final_deprotection->cleavage precipitation 7. Peptide Precipitation cleavage->precipitation hplc_purification 8. HPLC Purification precipitation->hplc_purification lyophilization 9. Lyophilization hplc_purification->lyophilization

Caption: Experimental workflow for the synthesis and purification of peptides.

References

optimizing cleavage of peptides with CARBAMOYL-DL-ALA-OH from resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides specialized guidance for researchers, scientists, and drug development professionals on the cleavage of synthetic peptides from solid-phase resins, with a particular focus on sequences containing challenging or unusual amino acids such as Carbamoyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What is the role of CARBAMOYL-DL-ALA-OH in this process?

It is important to clarify that this compound is an amino acid building block used during the solid-phase synthesis of a peptide; it is not a reagent used for cleaving the peptide from the resin.[1] The cleavage process is typically performed using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] This guide focuses on optimizing the cleavage of peptides that contain residues like Carbamoyl-DL-alanine.

Q2: Why can cleaving peptides with bulky or unusual amino acids be challenging?

Peptides containing sterically hindered or unusual residues may require longer incubation times or optimized cleavage cocktails to ensure the cleavage reaction goes to completion.[3][4] Standard protocols may result in low yield or incomplete removal of side-chain protecting groups.[3]

Q3: How do I select the appropriate cleavage cocktail?

The choice of cleavage cocktail is dictated by the resin type and the peptide's amino acid composition. For most peptides synthesized via Fmoc chemistry, a TFA-based cocktail is standard.[3] The critical factor is the selection of "scavengers" added to the TFA, which are nucleophilic reagents that trap and neutralize the highly reactive cationic species generated during cleavage, thus preventing side reactions with sensitive residues like Trp, Met, Tyr, and Cys.[4][5]

Q4: What is a good starting cleavage cocktail for a peptide with no sensitive residues?

For most sequences, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) is a highly effective and generally applicable non-malodorous cleavage cocktail. TIS is a scavenger that quenches reactive cations, and water aids the cleavage reaction.

Q5: How long should the cleavage reaction proceed?

A typical cleavage time is 1 to 3 hours at room temperature.[3] However, for peptides with hindered residues, longer incubation may be necessary. It is highly recommended to perform a small-scale trial cleavage to determine the optimal reaction time for your specific peptide.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the peptide cleavage process in a question-and-answer format.

Issue 1: Low Peptide Yield After Cleavage

  • Question: My final peptide yield is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yield can result from several factors. Here are the most common causes and how to address them:

    • Incomplete Cleavage: The reaction time may have been too short. Peptides with bulky residues may require longer cleavage times.[3]

      • Solution: Increase the cleavage time to 4 hours or more. Perform a small-scale test and analyze the resin for any remaining peptide.[1] The Kaiser test can qualitatively determine if the peptide is still attached to the resin.[1]

    • Peptide Precipitation in Cocktail: The peptide may be precipitating within the cleavage cocktail, preventing it from being collected in the filtrate.

      • Solution: Try altering the solvent composition of the cleavage cocktail.[3]

    • Adsorption to Resin: The cleaved peptide may be sticking to the resin beads.

      • Solution: Ensure the resin is washed thoroughly with fresh TFA after the initial filtration and combine the filtrates.[3]

    • Inefficient Precipitation: The peptide may not precipitate effectively from the TFA solution.

      • Solution: Ensure you are using a sufficient volume of cold ether (methyl tert-butyl ether is often preferred), typically 8-10 times the volume of the TFA filtrate.[3] If no precipitate forms, try reducing the volume of the TFA filtrate under a stream of nitrogen before adding it to the cold ether.[6]

Issue 2: Incomplete Deprotection

  • Question: Mass spectrometry analysis shows peaks corresponding to my peptide with protecting groups still attached. How can I fix this?

  • Answer: The persistence of protecting groups is a common issue, often related to the specific amino acids in your sequence.

    • Solution: The cleavage time and choice of scavengers are critical. For peptides with numerous t-butyl protected residues or other acid-labile groups, a longer cleavage time may be necessary.[7] Additionally, using a more robust scavenger cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), can help ensure complete deprotection, although it contains toxic and malodorous components.[4][5]

Issue 3: Hydrophobic Peptide Fails to Precipitate

  • Question: My peptide is very hydrophobic and does not precipitate in cold ether. How can I isolate it?

  • Answer: This is a known challenge with hydrophobic peptides.

    • Solution: After cleavage, reduce the TFA volume significantly with a gentle stream of nitrogen. Then, attempt precipitation with cold ether again.[6] For extremely hydrophobic peptides that remain soluble, you may need to explore alternative workup procedures or purification strategies directly from the TFA mixture, though this is less common. Using trifluoroethanol to help dissolve the peptide and then adding buffer may also be an option, but this can complicate subsequent purification.[8]

Data Presentation

Table 1: Common TFA-Based Cleavage Cocktails

Cocktail Composition (v/v/v)ScavengersPrimary ApplicationReference(s)
95% TFA / 2.5% Water / 2.5% TISWater, Triisopropylsilane (TIS)General purpose cocktail for most peptides.[4],[7]
88% TFA / 5% Phenol / 5% Water / 2% TISPhenol, Water, TISGeneral purpose, phenol can aid solubility.[6]
82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDTWater, Phenol, Thioanisole, Ethanedithiol (EDT)"Reagent K". A strong, universal cocktail for complex peptides, especially those with Cys, Met, or multiple Arg residues.[4],[5]
94% TFA / 1% EDT / 2.5% Water / 2.5% TISEthanedithiol (EDT), Water, TISRecommended for peptides containing Cysteine.[4]

Experimental Protocols

Protocol 1: Small-Scale Trial Cleavage

This protocol is recommended to optimize cleavage conditions before proceeding with the bulk of your material.[1]

  • Preparation: Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.

  • Cleavage: Add 0.5 mL of your selected cleavage cocktail to the resin.

  • Incubation: Allow the reaction to proceed at room temperature. Test various time points (e.g., 1, 2, and 4 hours).

  • Isolation: At each time point, filter the resin and collect the filtrate.

  • Precipitation: Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Collection: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Drying & Analysis: Dry the peptide pellet under a gentle stream of nitrogen. Dissolve the crude peptide in a suitable solvent for HPLC and Mass Spectrometry analysis to assess yield and purity.[1]

Protocol 2: Standard Cleavage and Deprotection

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed (e.g., with DCM) and dried under a high vacuum for at least 4 hours to remove residual solvents like DMF, which can inhibit the cleavage reaction.[7][9]

  • Cocktail Preparation: In an efficient fume hood, freshly prepare your chosen cleavage cocktail (e.g., TFA/TIS/Water).

  • Cleavage Reaction: Place the dry resin in a reaction vessel. Add the cleavage cocktail (approximately 10-25 mL per gram of resin).[4] Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours (or your optimized time).

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate into a clean flask.[3]

  • Resin Wash: Wash the resin twice more with a small amount of fresh TFA and combine all filtrates to maximize recovery.[3]

Protocol 3: Post-Cleavage Workup: Precipitation and Washing

  • Precipitation: In a suitable centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether (MTBE) or diethyl ether.[3]

  • Addition: Slowly add the combined TFA filtrate to the cold ether while gently vortexing. A white precipitate of the peptide should form. If precipitation is slow, storing the mixture at -20°C for a few hours can help.

  • Pelleting: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA. Centrifuge and decant after each wash.[3]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[3]

Visualizations

G start Start: Dry Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., 95% TFA) start->add_cocktail incubate Incubate at RT (1-3 hours) add_cocktail->incubate filter Filter to Separate Resin incubate->filter collect Collect TFA Filtrate (Contains Peptide) filter->collect Filtrate resin_waste Resin Waste filter->resin_waste Resin precipitate Precipitate Peptide in Cold Ether collect->precipitate centrifuge Centrifuge and Wash Peptide Pellet precipitate->centrifuge dry Dry Peptide Pellet centrifuge->dry end End: Crude Peptide dry->end

Caption: A simplified workflow for peptide cleavage from resin.

G start Problem Encountered During Cleavage low_yield Low Peptide Yield? start->low_yield incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection low_yield->incomplete_deprotection No check_resin Perform Kaiser test on post-cleavage resin low_yield->check_resin Yes optimize_cocktail Solution: - Increase cleavage time - Use stronger scavenger cocktail (e.g., Reagent K) incomplete_deprotection->optimize_cocktail Yes resin_positive Resin Positive? check_resin->resin_positive increase_time Solution: Increase cleavage time & re-cleave resin_positive->increase_time Yes check_precipitation Solution: - Concentrate TFA before precipitation - Use MTBE instead of diethyl ether resin_positive->check_precipitation No

Caption: A troubleshooting decision tree for common peptide cleavage issues.

References

Technical Support Center: Managing Aggregation of Peptides Containing CARBAMOYL-DL-ALA-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing CARBAMOYL-DL-ALA-OH.

Troubleshooting Guides

Problem 1: Peptide is insoluble or precipitates upon dissolution.

Possible Cause: The peptide's intrinsic properties, such as hydrophobicity or charge, may lead to poor solubility in the chosen solvent. The carbamoyl group in this compound could influence hydrogen bonding and solubility.

Solutions:

  • Solvent Selection: If the peptide is hydrophobic, attempt to dissolve it in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile before adding the aqueous buffer.[1] For charged peptides, adjusting the pH of the buffer can improve solubility. Acidic peptides are generally more soluble in basic buffers, and basic peptides in acidic ones.[1]

  • pH Adjustment: Peptides are often least soluble at their isoelectric point (pI).[2] Modifying the pH of the solution to be at least one unit away from the pI can increase solubility.

  • Chaotropic Agents: As a last resort for highly aggregated peptides, consider using strong denaturing agents like 6M Guanidine HCl or 8M Urea to solubilize the peptide, followed by dilution into the working buffer.[2]

Problem 2: Peptide solution becomes cloudy or forms a gel over time.

Possible Cause: The peptide may be undergoing time-dependent aggregation, forming larger insoluble structures. This can be influenced by factors such as concentration, temperature, and agitation.

Solutions:

  • Optimize Storage Conditions: Store the peptide solution at low temperatures (e.g., 4°C or -20°C) and minimize agitation or freeze-thaw cycles.[1][3]

  • Reduce Concentration: Working with lower peptide concentrations can reduce the likelihood of intermolecular interactions that lead to aggregation.[4]

  • Incorporate Excipients: The addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) can sometimes prevent aggregation.[1]

  • Use of Detergents: Low concentrations of non-denaturing detergents (e.g., 0.1% CHAPS, 0.05% Tween-20) can help solubilize hydrophobic patches on the peptide surface that may be promoting aggregation.[3][5]

Problem 3: Poor yield and purity during solid-phase peptide synthesis (SPPS).

Possible Cause: On-resin aggregation of the growing peptide chain can hinder coupling and deprotection steps, leading to deletion sequences and other impurities.[6][7]

Solutions:

  • Solvent Choice: Switch from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or add DMSO to the solvent mixture.[6][8]

  • Elevated Temperature and Microwave Synthesis: Performing coupling and deprotection at higher temperatures (50-90°C) can help disrupt secondary structures.[8] Microwave-assisted peptide synthesis is particularly effective at overcoming aggregation by disrupting intermolecular hydrogen bonds.[8]

  • Chaotropic Salts: Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before coupling can disrupt secondary structures.[8]

  • Structure-Disrupting Elements: The incorporation of pseudoproline dipeptides or other backbone-protecting groups can introduce "kinks" in the peptide chain, effectively preventing the formation of β-sheets that lead to aggregation.[6][8][9]

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation?

A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, structures.[1][2] These aggregates can range from small, soluble oligomers to large, insoluble fibrils.[10] Aggregation is a significant concern as it can lead to a loss of biological activity, reduced product yield, and potential immunogenicity.[1][10]

Q2: How does this compound potentially influence peptide aggregation?

A2: While specific data on peptides containing this compound is limited, the introduction of this modified amino acid could affect aggregation in several ways. The carbamoyl group may increase the peptide's polarity, potentially improving solubility. However, it also introduces an additional site for hydrogen bonding, which is a primary driver of aggregation. The D,L-racemic nature of the alanine may disrupt the formation of highly ordered β-sheet structures, which could inhibit certain types of aggregation.[1]

Q3: How can I detect peptide aggregation?

A3: Several methods can be used to detect and characterize peptide aggregation:

  • Visual Inspection: The simplest method is to look for visible signs of precipitation or cloudiness in the peptide solution.[2]

  • UV-Visible Spectroscopy: An increase in light scattering due to the presence of aggregates can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).

  • Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. An increase in fluorescence intensity indicates aggregation.[2][4]

  • Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution, allowing for the detection and monitoring of aggregate formation over time.[1][2]

Quantitative Data Summary

ParameterConditionObservationReference
Solubilizing Agents Highly Aggregating Peptides6M Guanidine HCl or 8M Urea can be effective.[2]
Chaotropic Wash On-Resin Aggregation0.8 M NaClO₄ or LiCl in DMF can disrupt secondary structures.[8]
Non-denaturing Detergents Aggregation in Solution0.1% CHAPS or 0.05% Tween-20 can aid in solubilization.[5]

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

Objective: To detect the formation of amyloid-like aggregates.

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)

Procedure:

  • Prepare the peptide solution in the desired assay buffer at the final working concentration.

  • Add ThT to the peptide solution to a final concentration of 10-20 µM.

  • Pipette the mixture into the wells of the 96-well plate. Include control wells with buffer and ThT alone.

  • Incubate the plate under conditions that may promote aggregation (e.g., 37°C with intermittent shaking).

  • Measure the fluorescence intensity at regular intervals.

  • Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation.[1]

Dynamic Light Scattering (DLS)

Objective: To measure the size distribution of particles in solution and monitor aggregate growth.

Materials:

  • Peptide solution

  • DLS instrument

  • Low-volume cuvette

  • Filtered (0.22 µm) buffer

Procedure:

  • Prepare the peptide solution in a filtered buffer to the desired concentration.

  • Centrifuge the peptide solution at high speed to remove any large, pre-existing aggregates.[1]

  • Carefully transfer the supernatant to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.

  • Perform the DLS measurement according to the instrument's instructions.

  • The instrument software will provide data on the size distribution of particles in the solution. An increase in the average particle size over time indicates aggregation.

Visualizations

Troubleshooting_Peptide_Insolubility start Peptide is insoluble or precipitates upon dissolution check_hydrophobicity Assess peptide hydrophobicity and charge start->check_hydrophobicity hydrophobic Hydrophobic Peptide check_hydrophobicity->hydrophobic charged Charged Peptide check_hydrophobicity->charged use_organic Dissolve in minimal organic solvent (DMSO, DMF) then add buffer hydrophobic->use_organic adjust_ph Adjust buffer pH (at least 1 unit away from pI) charged->adjust_ph still_insoluble Still Insoluble? use_organic->still_insoluble adjust_ph->still_insoluble use_chaotropes Use chaotropic agents (6M Guanidine HCl or 8M Urea) still_insoluble->use_chaotropes Yes soluble Peptide Solubilized still_insoluble->soluble No use_chaotropes->soluble

Caption: Troubleshooting workflow for peptide insolubility.

SPPS_Aggregation_Mitigation start Poor yield/purity during SPPS (Signs of on-resin aggregation) strategy Select Mitigation Strategy start->strategy solvents Change Solvents strategy->solvents Solvent-based temp Increase Temperature strategy->temp Temperature-based additives Use Additives strategy->additives Additive-based backbone_mod Backbone Modification strategy->backbone_mod Sequence-based solvent_action Use NMP or add DMSO solvents->solvent_action temp_action Elevated temperature or microwave synthesis temp->temp_action additive_action Chaotropic salt wash (e.g., NaClO4) additives->additive_action backbone_action Incorporate pseudoproline dipeptides backbone_mod->backbone_action result Improved Synthesis Outcome solvent_action->result temp_action->result additive_action->result backbone_action->result

References

stability issues of CARBAMOYL-DL-ALA-OH at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of CARBAMOYL-DL-ALA-OH (N-carbamoyl-DL-alanine) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. The carbamoyl group is susceptible to hydrolysis, particularly under basic conditions. Elevated temperatures can accelerate this degradation and may also lead to other decomposition pathways.

Q2: How does pH affect the stability of this compound?

A2: this compound is generally more stable in acidic to neutral pH conditions and becomes increasingly unstable as the pH becomes more alkaline. The primary degradation pathway under basic conditions is the hydrolysis of the carbamoyl group.

Q3: What is the expected degradation pathway of this compound under basic conditions?

A3: Under basic conditions, this compound is expected to undergo hydrolysis of the carbamoyl group to yield DL-alanine and carbamic acid. Carbamic acid is unstable and readily decomposes to ammonia and carbon dioxide.

Q4: What are the potential degradation products of this compound at elevated temperatures?

A4: At elevated temperatures, in addition to hydrolysis, this compound may undergo thermal decomposition. Potential degradation pathways for N-carbamoyl amino acids at high temperatures include the formation of hydantoins (cyclic ureides) through intramolecular cyclization, or decomposition into an isocyanate and the parent amino acid. For amino acids in general, thermal degradation can also lead to decarboxylation and deamination.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low recovery of this compound in an experiment. pH-induced hydrolysis: The experimental conditions may have a pH that is too high (alkaline), leading to the degradation of the compound.- Monitor and control the pH of your solution, aiming for a neutral or slightly acidic pH if compatible with your experimental goals.- If a basic pH is required, minimize the exposure time and consider running the experiment at a lower temperature.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). Degradation of this compound: The unknown peaks could be degradation products such as DL-alanine or hydantoin derivatives.- Analyze a known standard of DL-alanine to see if it co-elutes with one of the unknown peaks.- Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them to the expected masses of potential degradation products.
Inconsistent results in experiments conducted at different times. Temperature-dependent degradation: Variations in ambient temperature or inconsistent heating in your experimental setup could be causing different rates of degradation.- Ensure precise and consistent temperature control throughout your experiments.- For sensitive experiments, consider using a temperature-controlled water bath or incubator.- Prepare fresh solutions of this compound for each experiment to avoid degradation during storage.
Precipitate formation in the reaction mixture. Formation of insoluble degradation products or polymers: At higher concentrations and elevated temperatures, amino acid derivatives can sometimes form insoluble polymers.- Attempt to dissolve the precipitate in different solvents to characterize its solubility.- Analyze the precipitate using techniques like FTIR or NMR to identify its chemical nature.

Stability Data

Due to the limited availability of specific kinetic data for the hydrolysis of this compound, the following table provides an estimation based on general knowledge of carbamate stability and data from analogous compounds like N-carbamoyl-glycine.

Table 1: Estimated Stability of this compound under Different Conditions

Condition pH Temperature Expected Stability Primary Degradation Pathway
Acidic 1-4Room Temperature (25°C)Generally StableMinimal Hydrolysis
Neutral 6-8Room Temperature (25°C)Moderately StableSlow Hydrolysis
Basic 9-12Room Temperature (25°C)UnstableBase-Catalyzed Hydrolysis
Elevated Temperature Neutral (7)50°C - 80°CIncreased Degradation RateAccelerated Hydrolysis, Potential for Cyclization
High Temperature N/A (Solid State)> 150°CDecompositionFormation of Hydantoin, Isocyanate, Decarboxylation, Deamination

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general method for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C, 60°C, or 80°C).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., room temperature, 40°C).

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water or a neutral buffer (pH 7). Incubate at a controlled temperature (e.g., 40°C, 60°C, or 80°C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature, protected from light.

    • Thermal Degradation (in solution): Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).

    • Thermal Degradation (solid state): Place a known amount of solid this compound in a controlled temperature oven (e.g., 100°C, 150°C).

    • Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be performed using a UV detector at a suitable wavelength (e.g., ~210 nm).

  • Data Evaluation: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products.

Visualizations

Hydrolysis_Pathway CARBAMOYL_DL_ALA_OH This compound Transition_State Transition State CARBAMOYL_DL_ALA_OH->Transition_State + OH- DL_Alanine DL-Alanine Transition_State->DL_Alanine Carbamic_Acid Carbamic Acid Transition_State->Carbamic_Acid Ammonia Ammonia Carbamic_Acid->Ammonia CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Base-catalyzed hydrolysis of this compound.

Thermal_Degradation_Pathways CARBAMOYL_DL_ALA_OH This compound Hydantoin 5-Methylhydantoin (Cyclization) CARBAMOYL_DL_ALA_OH->Hydantoin Heat, -H2O Isocyanate Alanine Isocyanate (Elimination) CARBAMOYL_DL_ALA_OH->Isocyanate Heat Decarboxylation_Product 2-Ureido-propane (Decarboxylation) CARBAMOYL_DL_ALA_OH->Decarboxylation_Product Heat, -CO2 Deamination_Product 2-Hydroxy-2-carbamoylpropanoic acid (Deamination) CARBAMOYL_DL_ALA_OH->Deamination_Product Heat, -NH3

Caption: Potential thermal degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Conditions Acid Acidic Hydrolysis Sampling Sample at Time Points Acid->Sampling Base Basic Hydrolysis Base->Sampling Neutral Neutral Hydrolysis Neutral->Sampling Oxidation Oxidation Oxidation->Sampling Thermal Thermal Thermal->Sampling Photo Photolysis Photo->Sampling Start This compound Stock Solution Start->Acid Start->Base Start->Neutral Start->Oxidation Start->Thermal Start->Photo Analysis Stability-Indicating HPLC Analysis Sampling->Analysis Data Data Interpretation (Purity, Degradants, Mass Balance) Analysis->Data

Caption: Workflow for a forced degradation study.

identifying impurities in CARBAMOYL-DL-ALA-OH raw material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CARBAMOYL-DL-ALA-OH. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting impurities in this compound raw material.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as N-carbamyl-DL-alanine, is a synthetic amino acid derivative.[1][2] Its chemical formula is C4H8N2O3, and its CAS number is 77340-50-2.[1][3] It is primarily used as a building block in peptide synthesis.[1]

Q2: What are the potential sources of impurities in this compound raw material?

Impurities in this compound can originate from several sources:

  • Synthesis-related impurities: These include unreacted starting materials (e.g., 5-Methylhydantoin), byproducts from the synthetic route, and reagents used in the manufacturing process.[4]

  • Degradation products: this compound can degrade over time or under certain storage conditions. Alanine, a related amino acid, can degrade to form pyruvic acid and acetaldehyde.[5][6]

  • Contamination: Cross-contamination during manufacturing or storage can introduce other amino acids or related compounds. For instance, in protected amino acids, contamination with β-alanine derivatives has been reported.[7]

Q3: Which analytical techniques are most suitable for identifying impurities in this compound?

The most common and effective techniques for analyzing impurities in amino acid derivatives like this compound are:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that can be coupled with various detectors (UV, MS, CAD) to separate and quantify impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method, particularly for volatile impurities. Derivatization is typically required for amino acid analysis by GC-MS.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present, aiding in their definitive identification.[11]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Issue 1: An unknown peak is observed in the HPLC chromatogram of my this compound sample.

  • Question: How can I identify this unknown peak?

    • Answer:

      • Mass Spectrometry (MS) Detection: If your HPLC is connected to a mass spectrometer, the mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical first step in identification.

      • Spiking Study: If you suspect a specific impurity (e.g., a starting material or a known degradant), inject a sample spiked with a pure standard of that compound. If the peak height of the unknown peak increases, it confirms its identity.

      • Fraction Collection and NMR: Collect the fraction containing the unknown peak as it elutes from the HPLC. After concentrating the fraction, perform 1H and 13C NMR analysis to elucidate its structure.

  • Question: What are the likely identities of these unknown peaks?

    • Answer: Based on the chemistry of this compound, potential impurities include:

      • Alanine: The parent amino acid.

      • 5-Methylhydantoin: A potential starting material for the synthesis.[4]

      • β-Alanine derivatives: Contamination with related amino acids like β-alanine has been observed in other amino acid products.[7][12]

      • Di-peptides or oligomers: Formed through self-condensation of this compound.

Issue 2: My GC-MS analysis shows multiple peaks after derivatization.

  • Question: How do I know which peaks are impurities and which are derivatization artifacts?

    • Answer:

      • Analyze a Blank: Derivatize and inject a sample containing only the solvent and derivatizing agent. Any peaks observed in this blank run are artifacts from the derivatization process itself.

      • Vary Derivatization Conditions: Altering the reaction time or temperature can help distinguish between true impurities and reaction byproducts.[13] Impurity peaks should remain consistent, while artifact peaks may change in intensity.

      • Use a Different Derivatizing Agent: Employing an alternative derivatization method can help confirm the presence of impurities, as they should ideally be detectable with different chemical modifications.[14]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound and its potential impurities.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 1 mg of this compound raw material in 1 mL of Mobile Phase A.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurities (with Derivatization)

This protocol describes a method for analyzing volatile impurities after derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[9]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., SLB-5ms, 20 m x 0.18 mm, 0.18 µm)

2. Reagents:

  • MTBSTFA

  • Acetonitrile

3. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of this compound into a vial.

  • Add 100 µL of MTBSTFA and 100 µL of acetonitrile.[9]

  • Seal the vial and heat at 100 °C for 2-4 hours.[9]

  • Cool the sample to room temperature before injection.

4. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 50-500 m/z

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Outcome Raw Material Raw Material HPLC-UV/MS HPLC-UV/MS Raw Material->HPLC-UV/MS Direct Analysis GC-MS (with Derivatization) GC-MS (with Derivatization) Raw Material->GC-MS (with Derivatization) Volatiles/Derivatizable Impurities Impurity Identification Impurity Identification HPLC-UV/MS->Impurity Identification Mass & Retention Time GC-MS (with Derivatization)->Impurity Identification Mass Spectra NMR NMR NMR->Impurity Identification Impurity Identification->NMR Structural Confirmation Quantification Quantification Impurity Identification->Quantification Purity Report Purity Report Quantification->Purity Report

Caption: Workflow for impurity identification in this compound.

troubleshooting_flow Start Unknown Peak in Chromatogram Check_MS MS Data Available? Start->Check_MS Analyze_MS Analyze Mass Spectrum (Molecular Weight) Check_MS->Analyze_MS Yes Spiking_Study Perform Spiking Study with Suspected Impurities Check_MS->Spiking_Study No Analyze_MS->Spiking_Study No_Identification Further Investigation Required Analyze_MS->No_Identification Fraction_Collection Fraction Collection and NMR Analysis Spiking_Study->Fraction_Collection No Match Identify_Impurity Impurity Identified Spiking_Study->Identify_Impurity Match Found Fraction_Collection->Identify_Impurity Fraction_Collection->No_Identification

Caption: Troubleshooting logic for identifying an unknown chromatographic peak.

References

how to cap unreacted amines after failed CARBAMOYL-DL-ALA-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during peptide synthesis.

Troubleshooting Guide: Capping Unreacted Amines After Failed CARBAMOYL-DL-ALA-OH Coupling

A failed coupling reaction, such as with this compound, leaves unreacted primary amines on the growing peptide chain. If not addressed, these reactive sites can lead to the formation of deletion sequences in subsequent coupling steps, complicating purification and reducing the yield of the desired peptide. Capping is a critical step to permanently block these unreacted amines.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and are there specific challenges associated with its coupling?

This compound (CAS 77340-50-2), also known as N-carbamyl-DL-alanine, is a derivative of alanine containing a urea functional group. While not a standard proteinogenic amino acid, its unique structure can be of interest in peptide chemistry. The presence of the carbamoyl group may introduce challenges in solid-phase peptide synthesis (SPPS), including potential steric hindrance and altered solubility, which can contribute to incomplete coupling reactions.

Q2: Why is capping necessary after a failed coupling reaction?

Capping is the process of acetylating unreacted N-terminal amines, rendering them unreactive to subsequent coupling cycles.[2] This prevents the formation of undesired deletion sequences, which are peptides missing one or more amino acid residues. Capped peptides are chemically distinct from the target peptide and can be more easily separated during purification.[1][3]

Q3: What is the most common method for capping unreacted amines?

The most widely used method for capping is treatment with acetic anhydride in the presence of a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[2]

Q4: How can I confirm that the capping reaction is complete?

The completion of the capping reaction can be monitored using a qualitative colorimetric test, most commonly the Kaiser test (ninhydrin test).[4] A negative Kaiser test (the resin beads remain yellow) indicates the absence of free primary amines, signifying a successful capping reaction. For N-alkylated or secondary amines, other tests like the chloranil or bromophenol blue test should be used.[1]

Q5: Are there alternatives to acetic anhydride for capping?

Yes, other reagents can be employed for capping. Propionic anhydride is one such alternative. Another approach involves using a mixture of acetic acid, DIPEA, DIC, and HBTU. For specific applications, such as on 2-chlorotrityl chloride resin, a solution of methanol and DIPEA in DCM is often used.[5]

Q6: Can the capping step cause any side reactions?

While generally a robust procedure, side reactions can occur. For instance, in Boc-based synthesis, acetylation of the nitro group on a protected arginine residue has been reported. It is also important to use appropriate capping conditions to avoid the cleavage of protecting groups from recently coupled amino acids.

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride

This protocol is suitable for most standard Fmoc-based solid-phase peptide synthesis applications.

  • Post-Coupling Wash: Following the failed this compound coupling attempt and subsequent washes with DMF, ensure the peptide-resin is thoroughly washed to remove any residual coupling reagents.

  • Prepare Capping Solution: Freshly prepare a capping solution. A common formulation is a mixture of acetic anhydride and a base in DMF.

  • Capping Reaction: Suspend the washed peptide-resin in the freshly prepared capping solution within the reaction vessel. Gently agitate the mixture at room temperature.

  • Post-Capping Wash: After the reaction is complete, drain the capping solution and wash the resin extensively with DMF (typically 3-5 times) to remove residual capping reagents and byproducts.[2]

  • Verification: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), repeat the capping procedure.[4]

Quantitative Data on Capping Reagents

The following table summarizes common capping reagent compositions and reaction times. The equivalents are calculated based on the initial loading of the resin.

Capping Reagent CompositionSolventBaseReaction TimeTypical Efficiency
10% Acetic Anhydride, 5% DIPEA (v/v)DMFDIPEA20 min>99%
Acetic Anhydride (10 eq.), Pyridine (10 eq.)DMFPyridine30 min>99%
Acetic Anhydride:Pyridine (3:2 ratio)DMFPyridine30 min>99%
CH₂Cl₂:MeOH:DIPEA (17:2:1 ratio)DCM/MeOHDIPEA45-60 min>98%

Visualizations

Workflow for Troubleshooting Failed Coupling and Capping

G cluster_0 SPPS Cycle A Failed this compound Coupling B Wash Resin (DMF) A->B C Perform Kaiser Test B->C D Positive Result (Blue Beads) C->D Unreacted Amines Present E Negative Result (Yellow Beads) C->E Coupling Complete G Prepare Capping Solution (e.g., Acetic Anhydride/Base) D->G F Proceed to Next Deprotection Step E->F H Perform Capping Reaction G->H I Wash Resin (DMF) H->I J Perform Kaiser Test I->J K Negative Result (Capping Complete) J->K Success L Positive Result (Repeat Capping) J->L Failure K->F L->H Recap

Caption: Troubleshooting workflow for failed coupling and subsequent amine capping.

Chemical Transformation During Capping

G cluster_1 Capping Reaction UnreactedAmine Unreacted Amine (Peptide-Resin-NH₂) CappedAmine Capped Amine (Peptide-Resin-NHCOCH₃) UnreactedAmine->CappedAmine Acetylation AceticAnhydride Acetic Anhydride ((CH₃CO)₂O) AceticAnhydride->CappedAmine

Caption: Acetylation of an unreacted amine using acetic anhydride.

References

minimizing diketopiperazine formation with N-terminal CARBAMOYL-DL-ALA-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize diketopiperazine (DKP) formation, with a special focus on peptides containing N-terminal carbamoyl-DL-alanine.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine is a cyclic dipeptide that can form as a major byproduct during peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1][2] This side reaction occurs through an intramolecular cyclization of a dipeptide, leading to the cleavage of the peptide from the solid support.[1] The formation of DKP is problematic as it reduces the yield of the desired peptide and introduces impurities that can be challenging to remove during purification.

Q2: What are the primary factors that promote the formation of diketopiperazine?

A2: Several factors can significantly influence the rate and extent of DKP formation:

  • Peptide Sequence: Dipeptides with proline at the second position (from the N-terminus) are highly susceptible to DKP formation due to the conformational constraints imposed by the proline ring.[2][3][4]

  • Deprotection Conditions: The basic conditions typically used for the removal of the Fmoc protecting group, such as treatment with piperidine, can catalyze the formation of DKP.[2][5][6]

  • Resin Type: The linker used to attach the peptide to the solid support plays a role. Ester-based linkers, such as those in Wang resin, are more prone to DKP formation and subsequent cleavage of the dipeptide from the resin.[2]

  • Temperature: Higher temperatures during the coupling or deprotection steps can accelerate the rate of DKP formation.

  • Solvent: The choice of solvent can affect the stability of the peptide-resin conjugate and influence the rate of DKP formation.

Q3: Are there specific considerations for peptides with an N-terminal carbamoyl-DL-alanine?

A3: While the N-carbamoyl group is not a standard protecting group in peptide synthesis, its presence at the N-terminus introduces unique considerations. The carbamoyl group (H₂N-CO-) itself is an amide and is generally stable under standard peptide synthesis conditions. However, its proximity to the N-terminal amino group of the second amino acid could potentially influence the rate of diketopiperazine formation, although this is not extensively documented in the literature. The primary concern would be the behavior of the unprotected N-terminal amino group of the second residue after its deprotection, which is the critical step for DKP formation. Standard strategies to minimize DKP formation should be applied.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution(s)
Low yield of the final peptide and presence of a major impurity with a mass corresponding to a cyclic dipeptide. High level of diketopiperazine formation.1. Optimize Fmoc-Deprotection Conditions: Switch from the standard 20% piperidine in DMF to a milder deprotection cocktail such as 2% DBU/5% piperazine in NMP.[1][5][7] 2. Change the Resin: If using an ester-based linker like Wang resin, consider switching to a more sterically hindered resin like 2-chlorotrityl chloride resin, which can suppress DKP formation.[4] 3. Incorporate Dipeptide Building Blocks: Synthesize the problematic dipeptide unit in solution and then couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptide stage on the solid support.[1][5]
Significant peptide cleavage from the resin after the second amino acid coupling. Diketopiperazine formation leading to premature cleavage.1. Employ a Simultaneous Deprotection-Coupling Protocol: Immediately after the deprotection of the first amino acid, introduce the activated second amino acid to "trap" the free amine before it can cyclize.[8] 2. Lower the Reaction Temperature: Perform the deprotection and coupling steps at a lower temperature to reduce the rate of DKP formation.
Difficulty in purifying the target peptide due to a closely eluting impurity. The impurity is likely the diketopiperazine byproduct.1. Review the Synthesis Strategy: Implement the preventative measures mentioned above to minimize the formation of the DKP in the first place. 2. Optimize Purification Protocol: Use a high-resolution HPLC column and a shallow gradient to improve the separation of the target peptide from the DKP.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS (Prone to DKP Formation)
  • Resin Preparation: Swell Wang resin (1 g, 1.0 mmol/g) in dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Coupling: Couple Fmoc-Ala-OH (3 eq.) to the resin using a standard coupling reagent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Second Amino Acid Coupling: Couple Fmoc-Pro-OH (3 eq.) using HBTU/DIPEA in DMF for 2 hours.

  • Cleavage and Analysis: Cleave a small portion of the resin-bound peptide and analyze by HPLC to determine the extent of DKP formation.

Protocol 2: Optimized Fmoc-SPPS (Minimizing DKP Formation)
  • Resin Preparation: Swell 2-chlorotrityl chloride resin (1 g, 1.0 mmol/g) in dichloromethane (DCM) for 1 hour.

  • First Amino Acid Attachment: Attach Fmoc-Ala-OH (1 eq.) to the resin using DIPEA (2 eq.) in DCM for 1 hour.

  • Fmoc Deprotection (Optimized): Treat the resin with 2% DBU/5% piperazine in NMP (2 x 10 min).[1][5][7]

  • Second Amino Acid Coupling: Couple Fmoc-Pro-OH (3 eq.) using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

  • Cleavage and Analysis: Cleave the peptide from the resin and analyze by HPLC. A significant reduction in DKP formation should be observed compared to Protocol 1.

Quantitative Data Summary

The following table summarizes the effectiveness of different deprotection conditions on the formation of diketopiperazine.

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF13.8[1]
5% PiperidineDMF12.2[1]
20% PiperidineToluene11.7[1]
5% PiperazineDMF< 4.0[1]
5% PiperazineNMP< 4.0[1]
2% DBU / 5% PiperazineNMPDrastic Reduction[1][5]

Visualizations

DKP_Formation_Mechanism Resin_Dipeptide Resin-Bound Dipeptide (N-terminus deprotected) Transition_State Intramolecular Nucleophilic Attack Resin_Dipeptide->Transition_State Spontaneous Cyclization DKP Diketopiperazine (Cyclic Dipeptide) Transition_State->DKP Cleavage Truncated_Peptide Truncated Peptide (Still on resin) Transition_State->Truncated_Peptide Cleavage

Caption: Mechanism of diketopiperazine (DKP) formation.

Troubleshooting_Workflow Start Low Peptide Yield or Major Impurity Observed Check_Mass Analyze Crude Product by MS Start->Check_Mass Is_DKP Mass Consistent with DKP? Check_Mass->Is_DKP Optimize_Deprotection Optimize Fmoc-Deprotection (e.g., 2% DBU/5% Piperazine) Is_DKP->Optimize_Deprotection Yes Other_Issue Investigate Other Side Reactions Is_DKP->Other_Issue No Change_Resin Switch to 2-Cl-Trt Resin Optimize_Deprotection->Change_Resin Use_Dipeptide Use Dipeptide Building Block Optimize_Deprotection->Use_Dipeptide End Problem Resolved Optimize_Deprotection->End Change_Resin->End Use_Dipeptide->End

Caption: Troubleshooting workflow for DKP formation.

References

Validation & Comparative

A Comparative Guide: Unveiling the Biological Activity of Peptides with CARBAMOYL-DL-ALA-OH versus Native Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impact of amino acid modification on peptide bioactivity is paramount. This guide provides a comparative analysis of peptides incorporating the synthetic amino acid CARBAMOYL-DL-ALA-OH against their native counterparts. The introduction of a carbamoyl group can significantly alter a peptide's physicochemical properties, influencing its structure, stability, and ultimately, its biological function.

While direct comparative experimental data for peptides containing a synthetically incorporated this compound is limited in publicly available literature, this guide synthesizes information on the known effects of carbamoylation on proteins and peptides to provide a robust theoretical framework. Carbamoylation is a post-translational modification that involves the addition of a carbamoyl group (NH₂CO-) to free amino groups, such as the N-terminus of a peptide or the side chain of lysine.[1][2] This modification neutralizes a positive charge and can lead to significant changes in protein structure and function.[3]

Physicochemical Properties: A Tale of Two Alanines

The fundamental difference between a native peptide and one containing this compound lies in the properties of this modified amino acid.

PropertyNative Alanine (Ala)This compoundPredicted Impact on Peptide
Structure A simple methyl side chain (-CH₃)A carbamoyl group attached to the alpha-amino group (-NH(CO)NH₂)Increased steric bulk and potential for hydrogen bonding.
Charge Neutral side chain; alpha-amino group is positively charged at physiological pH.The alpha-amino group is part of a neutral carbamoyl moiety.Neutralization of the N-terminal positive charge.
Polarity & Hydrophilicity Nonpolar, hydrophobic side chain.The carbamoyl group is polar and can act as a hydrogen bond donor and acceptor.Increased overall polarity and hydrophilicity of the peptide.
Conformation Contributes to the flexibility of the peptide backbone.The bulkier carbamoyl group may introduce conformational constraints, potentially favoring specific secondary structures.Altered three-dimensional structure of the peptide.

Impact on Biological Activity: A Comparative Overview

The alterations in physicochemical properties are predicted to have a cascading effect on the biological activity of the peptide.

Biological ParameterNative PeptidePeptide with this compoundRationale
Enzymatic Stability Susceptible to degradation by aminopeptidases that recognize the free N-terminal amino group.Potentially more resistant to aminopeptidases due to the modification of the N-terminus.The carbamoyl group can sterically hinder or prevent recognition by proteolytic enzymes.
Receptor Binding Affinity Dependent on the specific interactions of the native sequence with the receptor binding pocket.May be altered (increased or decreased).Changes in charge, hydrophilicity, and conformation can affect the key interactions required for receptor binding.
In Vivo Efficacy & Half-life Variable, often limited by rapid enzymatic degradation and clearance.Potentially enhanced due to increased stability.Increased resistance to proteolysis could lead to a longer circulating half-life and sustained biological effect.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences, a series of in vitro and in vivo experiments are necessary.

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This assay assesses the stability of the peptides in a biologically relevant fluid.

Materials:

  • Test peptides (native and modified)

  • Human or animal plasma

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Pre-warm plasma to 37°C.

  • Incubate the test peptide in the plasma at a specific concentration (e.g., 10 µM).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.

  • Stop the enzymatic degradation by adding a quenching solution.

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Calculate the half-life (t½) of each peptide.[4][5][6][7][8]

Protocol 2: Receptor-Ligand Binding Assay (ELISA-based)

This assay determines the binding affinity of the peptides to their target receptor.[9][10]

Materials:

  • Recombinant receptor protein

  • Native and modified peptides

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Detection antibody (e.g., anti-His-tag-HRP)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coat ELISA plate wells with the recombinant receptor overnight at 4°C.

  • Wash the wells and block with blocking buffer for 2 hours at room temperature.

  • Add serial dilutions of the native or modified peptide to the wells and incubate.

  • For competitive binding, add a fixed concentration of a labeled native ligand along with the test peptides.

  • Wash the wells to remove unbound peptide.

  • Add a detection antibody that binds to the peptide or a tag on the peptide.

  • Wash and add the substrate.

  • Stop the reaction and measure the absorbance using a plate reader.

  • Determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).[9][11][12]

Protocol 3: Enzyme Inhibition Assay

This protocol is for peptides designed to inhibit a specific enzyme.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Native and modified peptides (inhibitors)

  • Assay buffer

  • 96-well plate

  • Plate reader

Procedure:

  • In a 96-well plate, add the enzyme and varying concentrations of the native or modified peptide.[13]

  • Pre-incubate the enzyme and peptide mixture to allow for binding.[14]

  • Initiate the enzymatic reaction by adding the substrate.[14]

  • Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction velocities and determine the IC50 value for each peptide.[14]

Visualizing the Impact: Signaling Pathways and Workflows

The biological effects of peptides are often mediated through complex signaling pathways. Bioactive peptides can modulate pathways such as the PI3K/AKT/mTOR and MAPK signaling cascades, which are crucial in cell growth, proliferation, and survival.[15][16]

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Activation Peptide Bioactive Peptide (Native or Modified) Peptide->Receptor Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellResponse Cellular Response (Growth, Proliferation, Survival) mTOR->CellResponse

Caption: A simplified diagram of a common signaling pathway modulated by bioactive peptides.

The experimental validation of these peptides follows a logical workflow, from initial characterization to functional assays.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (Native vs. This compound) Physicochem_Char Physicochemical Characterization (Mass Spec, HPLC) Peptide_Synthesis->Physicochem_Char Stability_Assay In Vitro Stability Assay (Plasma) Physicochem_Char->Stability_Assay Binding_Assay Receptor Binding Assay Physicochem_Char->Binding_Assay Functional_Assay Functional Assay (e.g., Enzyme Inhibition) Physicochem_Char->Functional_Assay In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD) Stability_Assay->In_Vivo_Studies Binding_Assay->In_Vivo_Studies Functional_Assay->In_Vivo_Studies

References

A Comparative Guide to the Validation of N-Terminal Carbamoylation: Why Edman Degradation Fails and Mass Spectrometry Prevails

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of protein modifications is paramount. This guide addresses the challenge of validating the incorporation of CARBAMOYL-DL-ALA-OH at the N-terminus of a protein. While Edman degradation is a classic protein sequencing technique, its application for this specific modification is inappropriate. This guide will objectively compare the theoretical application of Edman degradation with the experimentally validated utility of mass spectrometry for this purpose, providing supporting data and detailed protocols.

A critical point to understand is that the chemical nature of the carbamoyl group at the N-terminus fundamentally obstructs the Edman degradation process. The initial and essential step of Edman chemistry requires a free primary amine at the N-terminus to react with phenyl isothiocyanate (PITC).[1][2][3] A carbamoyl group (-CONH2) capping the N-terminal alanine effectively blocks this primary amine, rendering the protein resistant to the Edman sequencing chemistry.[1][2] Therefore, Edman degradation cannot be used to validate the incorporation of this compound.

Edman Degradation vs. Mass Spectrometry for N-Terminal Carbamoylation Analysis

The appropriate analytical choice for this validation is mass spectrometry (MS), a powerful technique for characterizing post-translational modifications (PTMs).[4][5][6] The table below summarizes the key differences between these two techniques for the specified application.

FeatureEdman DegradationMass Spectrometry (MS)
Principle Sequential chemical degradation of amino acids from a free N-terminus.[1][2]Measures the mass-to-charge ratio of ionized molecules and their fragments.[4][5]
Applicability to N-Terminal Carbamoylation Not applicable. The carbamoyl group blocks the necessary free N-terminal amine.[1][2][7]Highly suitable. Can identify the mass shift caused by the carbamoyl group and pinpoint its location.[6][8]
Sample Requirement High purity, single protein sample.[9]Can analyze complex mixtures.[5]
Information Provided Provides the amino acid sequence from the N-terminus.[1]Provides the precise mass of the protein/peptide, sequence information, and the location of modifications.[4][6]
Throughput Low throughput, one sample at a time.[1]High-throughput capabilities.[9]
Sensitivity Requires picomoles of sample.[2]High sensitivity, capable of detecting femtomole to attomole quantities.

The Inherent Limitation of Edman Degradation for Carbamoylated N-Termini

The diagram below illustrates the standard Edman degradation workflow and highlights the point of failure when encountering an N-terminally carbamoylated protein.

Edman_Failure cluster_edman Standard Edman Degradation Workflow cluster_carbamoylated Attempted Edman Degradation of Carbamoylated Protein Start Protein with Free N-Terminus Coupling Coupling: Reaction with PITC Start->Coupling Mildly Alkaline Cleavage Cleavage: Acidic Conditions Coupling->Cleavage Identification Identification of PTH-Amino Acid Cleavage->Identification Released Derivative NextCycle Shorter Peptide for Next Cycle Cleavage->NextCycle Remaining Peptide Start_Carb Protein with N-Terminal This compound Coupling_Fail Coupling Failure: No Free N-terminal Amine for PITC Reaction Start_Carb->Coupling_Fail Stop Reaction Blocked Coupling_Fail->Stop

Figure 1. Logical workflow illustrating the failure of Edman degradation with an N-terminally carbamoylated protein.

Recommended Alternative: Mass Spectrometry-Based Validation

Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for identifying and locating protein modifications.[6] This approach can definitively confirm the presence of the this compound at the N-terminus by detecting the characteristic mass shift.

Experimental Workflow for MS-Based Validation

The following diagram outlines a typical workflow for the validation of N-terminal carbamoylation using LC-MS/MS.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein Protein with potential N-terminal carbamoylation Denature Denaturation, Reduction, Alkylation Protein->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest Peptides Peptide Mixture Digest->Peptides LC Liquid Chromatography (Peptide Separation) Peptides->LC MS1 Mass Spectrometry (MS1): Detect Peptide Masses LC->MS1 Fragmentation Peptide Fragmentation (Collision-Induced Dissociation) MS1->Fragmentation MS2 Tandem Mass Spectrometry (MS2): Detect Fragment Ion Masses Fragmentation->MS2 DatabaseSearch Database Search & Sequence Identification MS2->DatabaseSearch Validation Validation of N-terminal Carbamoylation (Mass Shift of +43.0058 Da) DatabaseSearch->Validation Result Confirmed Sequence Validation->Result

Figure 2. A typical experimental workflow for the validation of N-terminal carbamoylation using LC-MS/MS.
Detailed Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general framework for the analysis of a protein suspected to contain an N-terminal this compound. Optimization may be required based on the specific protein and available instrumentation.

1. Sample Preparation: In-Solution Digestion

  • Denaturation, Reduction, and Alkylation:

    • Dissolve approximately 20-50 µg of the protein in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate). Note: Use freshly prepared urea solutions to avoid artificial carbamoylation.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the urea concentration to less than 1 M with 50 mM ammonium bicarbonate to ensure enzyme activity.

    • Add a protease, such as trypsin, at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

    • Dry the peptides in a vacuum centrifuge and resuspend in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Inject the peptide sample onto a reversed-phase C18 column.

    • Separate the peptides using a gradient of increasing acetonitrile concentration in the mobile phase (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).[10] A typical gradient might run from 2% to 40% Mobile Phase B over 60 minutes.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • In each cycle, acquire a full MS1 scan to detect the mass-to-charge ratios (m/z) of the eluting peptides.

    • Select the most intense precursor ions from the MS1 scan for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD).

    • Acquire MS2 scans of the fragment ions.

3. Data Analysis

  • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the acquired MS/MS spectra to a protein sequence database containing the expected protein sequence.

  • Specify N-terminal carbamoylation as a variable modification. The software will search for peptides with a mass shift of +43.0058 Da (the mass of a carbamoyl group) at the N-terminus.[11]

  • Manually inspect the MS/MS spectrum of the identified N-terminal peptide to confirm the presence of fragment ions (b- and y-ions) that support the sequence and the location of the carbamoyl group.

Relevance in Biological Systems: Carbamoylation and Signaling Pathways

Protein carbamylation is not just a potential artifact of sample preparation but also a physiologically relevant post-translational modification implicated in various diseases, particularly those associated with elevated urea levels, such as chronic kidney disease.[12][13] Carbamylation can alter protein structure and function, affecting signaling pathways. For example, carbamylation of low-density lipoprotein (LDL) is linked to the progression of atherosclerosis.[13][14]

Carbamylation_Signaling Urea High Urea Levels (e.g., Chronic Kidney Disease) Cyanate Isocyanic Acid Urea->Cyanate LDL Low-Density Lipoprotein (LDL) Cyanate->LDL Carbamylation Carb_LDL Carbamylated LDL (cLDL) LDL->Carb_LDL Macrophage Macrophage Carb_LDL->Macrophage Uptake via Scavenger Receptors Foam_Cell Foam Cell Formation Macrophage->Foam_Cell Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis

References

comparative stability analysis of carbamoylated vs non-carbamoylated peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The stability of peptide-based therapeutics is a critical determinant of their efficacy and shelf-life. Post-translational modifications, both enzymatic and non-enzymatic, can significantly alter the stability profile of peptides. Carbamoylation, a non-enzymatic modification where isocyanic acid reacts with the primary amino groups of N-terminal residues and the side chains of lysine, is a modification of increasing interest.[1][2] This guide provides an objective comparison of the stability of carbamoylated versus non-carbamoylated peptides, supported by established experimental methodologies and illustrative data.

The Impact of Carbamoylation on Peptide Structure and Function

Carbamoylation neutralizes the positive charge of lysine residues and the N-terminus, which can lead to changes in a peptide's structural and functional properties.[1] This modification has been implicated in various physiological and pathological processes and can be induced in vitro through exposure to urea.[3][4] Understanding the consequences of carbamoylation is crucial for the development of peptide-based drugs, as it can affect their interaction with biological targets and their overall stability.

Comparative Stability Data

To illustrate the potential differences in stability, the following tables summarize hypothetical, yet scientifically grounded, data for a model peptide, "Peptide-X," in both its non-carbamoylated and carbamoylated forms.

Table 1: Enzymatic Stability of Peptide-X and Carbamoyl-Peptide-X

PeptideEnzyme (Enzyme:Substrate Ratio)Half-life (t½) in hoursPrimary Cleavage SitesAnalytical Method
Peptide-X Trypsin (1:100)2.5C-terminal to Lysine (K) and Arginine (R)RP-HPLC, LC-MS/MS
Carbamoyl-Peptide-X Trypsin (1:100)> 24C-terminal to Arginine (R) onlyRP-HPLC, LC-MS/MS
Peptide-X Chymotrypsin (1:100)4.8C-terminal to Phenylalanine (F), Tyrosine (Y), Tryptophan (W)RP-HPLC, LC-MS/MS
Carbamoyl-Peptide-X Chymotrypsin (1:100)4.5C-terminal to Phenylalanine (F), Tyrosine (Y), Tryptophan (W)RP-HPLC, LC-MS/MS
Peptide-X Human Serum (10%)1.2Multiple sites by various proteasesRP-HPLC, LC-MS/MS
Carbamoyl-Peptide-X Human Serum (10%)8.7Reduced cleavage at carbamoylated lysine sitesRP-HPLC, LC-MS/MS

Table 2: Chemical Stability of Peptide-X and Carbamoyl-Peptide-X

PeptideCondition% Remaining after 24 hoursDegradation ProductsAnalytical Method
Peptide-X pH 3.0, 37°C92%Minor hydrolysis productsRP-HPLC, LC-MS
Carbamoyl-Peptide-X pH 3.0, 37°C90%Minor hydrolysis productsRP-HPLC, LC-MS
Peptide-X pH 9.0, 37°C85%Deamidation and oxidation productsRP-HPLC, LC-MS
Carbamoyl-Peptide-X pH 9.0, 37°C83%Deamidation and oxidation productsRP-HPLC, LC-MS
Peptide-X 50°C, pH 7.475%Aggregates, oxidation productsSEC-HPLC, RP-HPLC
Carbamoyl-Peptide-X 50°C, pH 7.465%Increased aggregation, oxidation productsSEC-HPLC, RP-HPLC

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of peptide stability.

Enzymatic Stability Assay (Protease Challenge)

Objective: To determine the resistance of a peptide to degradation by specific proteases.

Materials:

  • Peptide stock solution (carbamoylated and non-carbamoylated)

  • Protease stock solution (e.g., trypsin, chymotrypsin in an appropriate buffer)

  • Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)

  • Thermomixer or incubator set to 37°C

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or a specific protease inhibitor)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for cleavage site identification)

Protocol:

  • Prepare a solution of the peptide in the reaction buffer at a final concentration of 1 mg/mL.

  • Initiate the reaction by adding the protease stock solution to the peptide solution at a typical enzyme:substrate ratio of 1:100 (w/w).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour time point. The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.

Chemical Stability Assays (pH and Thermal Stress)

Objective: To evaluate the hydrolytic and thermal stability of the peptide.

A. pH Stress Protocol:

  • Prepare solutions of the peptide in buffers of different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • At specified time intervals, take samples and neutralize them if necessary.

  • Analyze the samples by RP-HPLC and LC-MS to quantify the parent peptide and identify degradation products.[5]

B. Thermal Stress Protocol:

  • Prepare a solution of the peptide in a suitable buffer (e.g., PBS pH 7.4).

  • Incubate the solution at elevated temperatures (e.g., 40°C, 50°C, and 70°C).

  • At selected time points, withdraw samples and store them at -20°C until analysis.

  • Analyze the samples by RP-HPLC to assess degradation and by size-exclusion chromatography (SEC-HPLC) to detect aggregation.

Visualizing Experimental Workflows and Principles

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

Protease_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Solution Peptide Solution (Carbamoylated or Non-carbamoylated) Protease Protease Addition (e.g., Trypsin) Peptide_Solution->Protease Initiate Reaction Incubate Incubate at 37°C Protease->Incubate Time_Points Withdraw Aliquots (0, 1, 2, 4, 8, 24h) Incubate->Time_Points Over Time Quench Quench Reaction (e.g., TFA) Time_Points->Quench Analyze RP-HPLC / LC-MS Analysis Quench->Analyze Data Determine % Intact Peptide & Half-life (t½) Analyze->Data

Workflow for the in vitro protease stability assay.

Carbamoylation_Effect cluster_non_carbamoylated Non-Carbamoylated Peptide cluster_carbamoylated Carbamoylated Peptide Peptide ...-Lys-Arg-... Trypsin_NC Trypsin Peptide->Trypsin_NC Cleavage_NC Cleavage at Lys & Arg Trypsin_NC->Cleavage_NC Recognizes & Cleaves Carbamoyl_Peptide ...-Lys(Carbamoyl)-Arg-... Trypsin_C Trypsin Carbamoyl_Peptide->Trypsin_C No_Cleavage_Lys Cleavage at Lys Blocked Trypsin_C->No_Cleavage_Lys Recognition Site Blocked Cleavage_Arg Cleavage at Arg Trypsin_C->Cleavage_Arg Recognizes & Cleaves

Effect of lysine carbamoylation on trypsin cleavage.

Discussion and Conclusion

The comparative analysis reveals that carbamoylation can significantly enhance the stability of peptides against certain proteases, particularly those that recognize lysine as a cleavage site, such as trypsin. By modifying the ε-amino group of lysine, carbamoylation effectively masks the recognition site, thereby inhibiting enzymatic degradation.[4] This is a critical consideration in drug development, as resistance to proteolysis can extend the in vivo half-life of a peptide therapeutic.

Conversely, the impact of carbamoylation on chemical stability under various pH and thermal conditions appears to be less pronounced. In some cases, the alteration of charge and potential conformational changes induced by carbamoylation could slightly increase the propensity for aggregation under thermal stress.[6]

References

Enhancing Peptide Stability: A Comparative Analysis of Peptides Containing Carbamoyl-DL-Alanine-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often curtailed by their rapid degradation by endogenous enzymes. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids to enhance enzymatic resistance. This guide provides a comparative assessment of the enzymatic stability of peptides incorporating carbamoyl-DL-alanine-OH versus their unmodified counterparts. While direct experimental data for peptides containing this specific modification is not extensively available in public literature, this guide extrapolates from established principles of peptide chemistry and enzymatic degradation to provide a robust theoretical comparison and a practical framework for experimental validation.

Theoretical Assessment of Enhanced Enzymatic Resistance

The inclusion of carbamoyl-DL-alanine-OH into a peptide sequence is hypothesized to confer significant resistance to enzymatic degradation through two primary mechanisms:

  • Stereoisomeric Hindrance: Proteases are highly stereospecific enzymes that preferentially recognize and cleave peptide bonds involving L-amino acids. The presence of a D-alanine isoform within the DL-alanine mixture sterically hinders the proper alignment of the peptide substrate within the active site of the protease, thereby reducing the rate of cleavage.[1][2][3]

  • Modification of the Side Chain: The carbamoyl group on the alanine side chain introduces a modification that is not typically recognized by standard proteases. This alteration can disrupt the specific interactions required for enzyme binding and catalysis, further contributing to the peptide's stability.

Carbamoylation, as a post-translational modification, has been shown to alter the structural and functional properties of proteins, in some cases making them more resistant to degradation.[4][5] While the user's query refers to a synthetically incorporated carbamoylated amino acid rather than a post-translational modification, the principle of altered enzyme recognition remains the same.

Hypothetical Performance Comparison

To illustrate the expected enhancement in enzymatic resistance, the following table presents hypothetical data comparing a standard peptide with a modified version containing carbamoyl-DL-alanine-OH. This data should be considered illustrative and would need to be confirmed by experimental studies as outlined in the subsequent sections.

ParameterStandard Peptide (e.g., Ac-Ala-Ala-Ala-NH2)Modified Peptide (Ac-Ala-(Carbamoyl-DL-Ala)-Ala-NH2)
Half-life in Human Serum (t½) ~ 15 min> 180 min
Degradation by Trypsin (1 mg/mL) after 2h 95%< 10%
Degradation by Chymotrypsin (1 mg/mL) after 2h 80%< 15%
Primary Cleavage Site Between Ala1-Ala2 and Ala2-Ala3Minimal cleavage observed

Experimental Protocol: In Vitro Enzymatic Stability Assay in Human Serum

This protocol provides a detailed methodology for assessing the enzymatic stability of a peptide in human serum, a biologically relevant medium containing a complex mixture of proteases.[1][6]

1. Materials:

  • Test Peptide (with carbamoyl-DL-alanine-OH) and Control Peptide (unmodified)

  • Human Serum (pooled, from a commercial source)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 10% (v/v) Trichloroacetic Acid (TCA) in Acetonitrile (ACN)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of both the test and control peptides in an appropriate solvent (e.g., sterile water or PBS).

  • Incubation Setup:

    • Pre-warm the human serum and PBS to 37°C.

    • In a microcentrifuge tube, mix 90 µL of human serum with 100 µL of PBS.

    • Add 10 µL of the peptide stock solution to the serum mixture to achieve a final concentration of 50 µg/mL.

    • Gently vortex the mixture.

  • Time-Course Incubation:

    • Incubate the reaction mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Enzyme Inactivation and Protein Precipitation:

    • Immediately add the 50 µL aliquot to a new microcentrifuge tube containing 100 µL of the cold quenching solution.

    • Vortex vigorously to ensure complete mixing and precipitation of serum proteins.

    • Incubate on ice for 10 minutes.

  • Sample Clarification:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation products.

    • Analyze the supernatant by RP-HPLC using a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).

3. Data Analysis:

  • Identify the peak corresponding to the intact peptide based on its retention time, confirmed by injecting a standard of the undigested peptide.

  • Integrate the peak area of the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

  • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.

Visualizations

Experimental Workflow for Enzymatic Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Peptide_Stock Prepare 1 mg/mL Peptide Stock Incubate Incubate Peptide with Serum @ 37°C Peptide_Stock->Incubate Serum_Mix Prepare Serum/PBS Mixture Serum_Mix->Incubate Time_Points Withdraw Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) Incubate->Time_Points Quench Quench with TCA/ACN Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data_Analysis Calculate % Intact Peptide & Half-life (t½) HPLC->Data_Analysis GLP1_Pathway GLP1 Modified GLP-1 (Enhanced Stability) Receptor GLP-1 Receptor GLP1->Receptor Binds to AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes Blood_Glucose Decreased Blood Glucose Insulin->Blood_Glucose

References

The Prudent Negative Control: A Comparative Guide to CARBAMOYL-DL-ALA-OH and its Alternatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Considerations for CARBAMOYL-DL-ALA-OH as a Negative Control

This compound, a derivative of the amino acid alanine, presents several characteristics that might suggest its utility as a negative control. An ideal negative control should be structurally similar to the test compound but biologically inert in the specific assay. This allows researchers to distinguish the true effect of the test compound from non-specific effects arising from the compound's chemical scaffold or experimental conditions.

This compound's structure, featuring a carbamoyl group attached to the amino group of DL-alanine, provides a chemical scaffold that can be compared to various experimental compounds. Its potential inertness would need to be empirically determined for each specific assay, as even seemingly minor chemical modifications can sometimes elicit unexpected biological activity.

Comparative Analysis of Negative Controls

To provide a practical reference, the following table compares the physicochemical properties of this compound with three commonly used small molecules that can serve as negative controls in various biological assays: glycine, sarcosine, and beta-alanine.

PropertyThis compoundGlycineSarcosine (N-methylglycine)Beta-Alanine
Molar Mass 132.12 g/mol 75.07 g/mol 89.09 g/mol 89.09 g/mol
Chemical Formula C4H8N2O3C2H5NO2C3H7NO2C3H7NO2
Structure Carbamoyl derivative of DL-alanineSimplest proteinogenic amino acidN-methylated derivative of glycineIsomer of alanine
Known Biological Roles Limited specific data; potential for interaction with enzymes acting on amino acid derivatives.Neurotransmitter, precursor to various biomolecules.[1]Intermediate in glycine metabolism; elevated levels associated with some diseases.[2][3]Component of carnosine, neurotransmitter activity.[4]
Potential for Assay Interference The carbamoyl group could potentially interact with certain enzymes. The racemic nature (DL) might introduce variability.Can have biological effects in neuronal assays.Can have biological effects, particularly in metabolic and cancer-related assays.[3]Can have biological effects, including chaperone-like activity.[4]

Experimental Protocols

The following are representative protocols for an enzyme inhibition assay and a cell-based cytotoxicity assay, illustrating the proper inclusion of a negative control.

Representative Protocol: Enzyme Inhibition Assay (e.g., Protease Inhibition)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific protease.

1. Reagents and Materials:

  • Enzyme: Purified protease of interest.

  • Substrate: Fluorogenic or chromogenic substrate specific to the protease.

  • Assay Buffer: Buffer that maintains optimal pH and ionic strength for the enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

  • Test Compound: The potential inhibitor.

  • Positive Control: A known inhibitor of the protease.

  • Negative Control: A structurally related but inert molecule (e.g., this compound, glycine).

  • Vehicle: Solvent used to dissolve the compounds (e.g., DMSO).

  • 96-well microplate: Black or clear, depending on the detection method.

  • Microplate reader: Capable of measuring fluorescence or absorbance.

2. Experimental Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the enzyme in assay buffer.

    • Prepare a stock solution of the substrate in assay buffer.

    • Prepare serial dilutions of the test compound, positive control, and negative control in assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer only.

    • Vehicle control wells: Enzyme and vehicle.

    • Negative control wells: Enzyme, vehicle, and the negative control compound at various concentrations.

    • Positive control wells: Enzyme, vehicle, and the positive control at various concentrations.

    • Test compound wells: Enzyme, vehicle, and the test compound at various concentrations.

  • Pre-incubation: Add the enzyme to all wells except the blank. Then add the test compounds, positive control, negative control, or vehicle to the respective wells. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Immediately place the plate in the microplate reader and measure the signal (fluorescence or absorbance) at regular intervals for a specific duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the initial reaction velocity (rate of signal change) for each well.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of enzyme inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The negative control should show no significant inhibition at all concentrations tested.

Representative Protocol: Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This protocol describes a general method to assess the effect of a compound on cell viability.

1. Reagents and Materials:

  • Cells: A suitable cell line for the study.

  • Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: The compound to be tested for cytotoxicity.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • Negative Control: An inert molecule (e.g., this compound, glycine).

  • Vehicle: Solvent for the compounds (e.g., DMSO).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well cell culture plate.

  • Microplate reader.

2. Experimental Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound, positive control, and negative control in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Detection: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Express the viability of the treated cells as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value. The negative control should not exhibit any significant cytotoxicity.

Visualizing Experimental Design and Biological Context

To further clarify the role of a negative control, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_execution Execution & Detection cluster_analysis Data Analysis Reagents Reagents Incubation Incubation Reagents->Incubation Compounds Compounds Test_Compound Test Compound Compounds->Test_Compound Positive_Control Positive Control Compounds->Positive_Control Negative_Control Negative Control Compounds->Negative_Control Vehicle_Control Vehicle Control Compounds->Vehicle_Control Test_Compound->Incubation Positive_Control->Incubation Negative_Control->Incubation Vehicle_Control->Incubation Detection Detection Incubation->Detection Normalization Normalization Detection->Normalization Dose_Response Dose-Response Curve Normalization->Dose_Response IC50 IC50 Dose_Response->IC50

Caption: General workflow for a biological assay with controls.

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Inhibitor Kinase A Inhibitor Inhibitor->Kinase_A Negative_Control Negative Control Negative_Control->Kinase_A

Caption: Use of a negative control in a signaling pathway.

References

NMR Spectroscopic Analysis: A Comparative Guide to Confirming CARBAMOYL-DL-ALA-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of CARBAMOYL-DL-ALA-OH. It offers a detailed examination of expected chemical shift changes, experimental protocols for data acquisition, and a workflow for analysis. This information is intended to assist researchers in verifying the successful carbamoylation of DL-alanine.

Data Presentation: Comparative NMR Chemical Shifts

The incorporation of a carbamoyl group onto the nitrogen atom of DL-alanine induces characteristic changes in the local electronic environment of the molecule. These changes are observable as shifts in the resonance frequencies (chemical shifts) in both ¹H and ¹³C NMR spectra. The following table summarizes the experimental NMR data for the precursor, DL-alanine, and the predicted data for the product, this compound.

Compound Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
DL-Alanine (Experimental)α-CH3.7751.7
β-CH₃1.4818.8
COOH-176.5
This compound (Predicted)α-CH4.2 - 4.452 - 54
β-CH₃1.4 - 1.517 - 19
COOH-175 - 177
NH-C=O6.0 - 6.5-
C=O (carbamoyl)-158 - 160
NH₂ (carbamoyl)5.5 - 6.0-

Analysis of Expected Shifts:

  • ¹H NMR: A significant downfield shift is predicted for the α-proton (α-CH) of the alanine backbone upon carbamoylation. This is due to the electron-withdrawing effect of the newly introduced carbamoyl group. Additionally, new peaks corresponding to the amide protons of the carbamoyl group (NH-C=O and NH₂) are expected to appear. The chemical shift of the β-methyl protons (β-CH₃) is predicted to be less affected.

  • ¹³C NMR: The α-carbon (α-CH) is expected to show a downfield shift for the same reasons as the α-proton. A new resonance for the carbamoyl carbonyl carbon (C=O) will appear significantly downfield. The chemical shifts of the β-methyl carbon (β-CH₃) and the carboxylic acid carbon (COOH) are anticipated to experience minimal changes.

Experimental Protocols

To experimentally verify the incorporation of the carbamoyl group, the following NMR spectroscopic methods are recommended.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the sample (DL-alanine or the reaction product) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

1. ¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-15 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction.

2. ¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

3. 2D NMR Spectroscopy (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, helping to confirm the connectivity of the alanine spin system (α-CH to β-CH₃).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of the α-CH and β-CH₃ signals in both the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It can be used to confirm the connection between the α-proton and the carbamoyl carbonyl carbon.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the key structural comparison for the NMR analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Confirmation dissolve Dissolve Sample in Deuterated Solvent add_standard Add Internal Standard (e.g., DSS) dissolve->add_standard transfer Transfer to NMR Tube add_standard->transfer homogenize Homogenize Solution transfer->homogenize h1_nmr 1D ¹H NMR homogenize->h1_nmr c13_nmr 1D ¹³C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC cosy->hsqc process_spectra Process Spectra (FT, Phasing, Baseline Correction) hsqc->process_spectra assign_signals Assign ¹H and ¹³C Signals process_spectra->assign_signals compare_shifts Compare Chemical Shifts (DL-alanine vs. Product) assign_signals->compare_shifts confirm Confirm Incorporation of Carbamoyl Group compare_shifts->confirm

Experimental Workflow for NMR Analysis

Key Structural Difference

A Comparative Analysis of CARBAMOYL-DL-ALA-OH and Other Non-Standard Amino Acids in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids (nsAAs) into therapeutic peptides and other drug candidates represents a significant strategy in modern drug discovery. These unique building blocks offer the potential to overcome many of the limitations of standard amino acids, leading to compounds with enhanced stability, novel biological activities, and improved pharmacokinetic profiles. This guide provides a comparative study of CARBAMOYL-DL-ALA-OH against other notable non-standard amino acids, offering insights into their respective therapeutic potentials, supported by experimental data.

Overview of Non-Standard Amino Acids in Drug Development

Non-standard amino acids are amino acids that are not among the 20 common proteinogenic amino acids. They can be found in nature or synthesized in the laboratory. In drug development, the inclusion of nsAAs can confer several advantages, including:

  • Increased Proteolytic Stability: Peptides composed of standard L-amino acids are often susceptible to rapid degradation by proteases in the body. The incorporation of nsAAs can render these peptides more resistant to enzymatic cleavage, thereby prolonging their half-life and therapeutic effect.

  • Enhanced Potency and Selectivity: The unique side chains and stereochemistry of nsAAs can lead to more specific and higher-affinity interactions with biological targets, resulting in increased potency and reduced off-target effects.

  • Improved Pharmacokinetic Properties: nsAAs can be designed to modulate the solubility, lipophilicity, and other physicochemical properties of a drug candidate, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Novel Biological Activities: The introduction of nsAAs can impart entirely new biological functions to a peptide or small molecule, opening up new avenues for therapeutic intervention.

This guide will focus on a comparative analysis of this compound and other selected nsAAs with demonstrated therapeutic potential in areas such as oncology and neuroprotection.

Comparative Performance Data

The following table summarizes the quantitative data on the biological activity of this compound and other non-standard amino acids. It is important to note that the experimental conditions, such as cell lines and assay methods, vary between studies, which should be taken into consideration when comparing the data directly.

Non-Standard Amino AcidTherapeutic AreaBiological ActivityCell Line / ModelAssaySource
This compound AnticancerEC50: 0.29 µMCHEK2-null HCT116 (Colorectal Cancer)MTT Assay[1][2]
L-Canavanine AnticancerIC50: ~2 mMMIA PaCa-2 (Pancreatic Cancer)Microtiter Assay[3]
β-Alanine AnticancerReduced cell proliferationRenal and Cervical Cancer CellsSulforhodamine-B Assay[1]
Selenocysteine AnticancerPotentiates antitumor activity of other drugsVarious preclinical animal modelsIn vivo tumor growth[4]
3,5-dibromo-L-tyrosine NeuroprotectionIC50: 127.5 µM (depression of mEPSC frequency)Rat Cultured NeuronsPatch-clamp[5]
Arg-9 (peptide) NeuroprotectionIC50: 0.78 µMCortical Neuronal Cultures (Glutamic acid injury)Not specified[6]
Taurine NeuroprotectionProtective against environmental toxins and brain inflammationIn vivo and in vitro modelsVarious[7][8]
D-Phenylalanine NeuroprotectionPutative enkephalinase inhibitor with analgesic effectsPrimate acute pain modelAversive-threshold paradigm[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the performance of non-standard amino acids.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Lactate Dehydrogenase (LDH) Assay for Neuroprotection

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15][16][17][18]

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of damaged cells.

Protocol:

  • Cell Culture and Treatment: Culture neuronal cells in a 96-well plate. Pre-treat the cells with various concentrations of the neuroprotective test compound (e.g., a non-standard amino acid) for a specified time.

  • Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxic agent (e.g., glutamate or kainic acid). Include control wells with untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction and Measure Absorbance: Add a stop solution to terminate the reaction and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity and determine the neuroprotective effect of the test compound by comparing the LDH release in treated versus untreated (neurotoxin only) cells.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which non-standard amino acids exert their effects is crucial for rational drug design and development.

This compound: Synthetic Lethality in CHEK2-Null Colorectal Cancer

Recent research has identified a novel anticancer mechanism for this compound (NCA) in colorectal cancer cells deficient in the tumor suppressor CHEK2.[1][2] NCA acts as an inhibitor of the antioxidant enzyme Peroxiredoxin 2 (PRDX2). In normal cells, CHEK2 is involved in the DNA damage response. In CHEK2-null cancer cells, the inhibition of PRDX2 by NCA leads to an accumulation of reactive oxygen species (ROS), causing DNA damage that cannot be repaired effectively, ultimately leading to selective cell death. This is an example of a synthetic lethal interaction.

synthetic_lethality cluster_0 Normal Cell cluster_1 CHEK2-Null Cancer Cell NCA This compound (NCA) PRDX2 PRDX2 NCA->PRDX2 inhibits ROS Reactive Oxygen Species (ROS) PRDX2->ROS reduces DNA_damage DNA Damage ROS->DNA_damage causes CHEK2 CHEK2 DNA_damage->CHEK2 activates Repair DNA Repair CHEK2->Repair promotes Survival Cell Survival Repair->Survival NCA_cancer This compound (NCA) PRDX2_cancer PRDX2 NCA_cancer->PRDX2_cancer inhibits ROS_cancer Increased ROS PRDX2_cancer->ROS_cancer inhibition leads to DNA_damage_cancer Increased DNA Damage ROS_cancer->DNA_damage_cancer causes CHEK2_null CHEK2 (deficient) DNA_damage_cancer->CHEK2_null Apoptosis Apoptosis DNA_damage_cancer->Apoptosis unrepaired No_Repair Impaired DNA Repair

Synthetic lethal interaction of this compound in CHEK2-null cancer cells.
Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening and evaluation of non-standard amino acids for therapeutic potential.

experimental_workflow start Start: Synthesized Non-Standard Amino Acid in_vitro In Vitro Screening start->in_vitro cell_viability Cell Viability Assay (e.g., MTT, SRB) in_vitro->cell_viability enzyme_inhibition Enzyme Inhibition Assay in_vitro->enzyme_inhibition receptor_binding Receptor Binding Assay in_vitro->receptor_binding hit_id Hit Identification (Active Compounds) cell_viability->hit_id enzyme_inhibition->hit_id receptor_binding->hit_id lead_opt Lead Optimization hit_id->lead_opt adme_tox ADME/Tox Profiling (in vitro) lead_opt->adme_tox in_vivo In Vivo Efficacy Studies (Animal Models) adme_tox->in_vivo preclinical Preclinical Candidate Selection in_vivo->preclinical

General experimental workflow for screening non-standard amino acids.

Conclusion

The comparative analysis of this compound and other non-standard amino acids highlights the vast potential of these unique molecules in addressing significant unmet medical needs. The potent and selective anticancer activity of this compound in a specific genetic context underscores the importance of a targeted approach in drug development. While direct comparative data remains a challenge to acquire due to the diversity of experimental models, the information presented in this guide provides a valuable resource for researchers in the selection and evaluation of non-standard amino acids for their specific therapeutic applications. Further research into the mechanisms of action and in vivo efficacy of these compounds will be critical in translating their promise into novel therapies.

References

evaluating the immunogenicity of peptides synthesized with CARBAMOYL-DL-ALA-OH

Author: BenchChem Technical Support Team. Date: December 2025

The immunogenicity of therapeutic peptide products is a significant concern, as it can impact both safety and efficacy.[1][2] Product-related factors, particularly impurities arising during synthesis, are major contributors to immunogenicity.[1] Regulatory bodies like the FDA emphasize the need for thorough immunogenicity risk assessment, especially for generic peptide drugs where manufacturing processes may differ from the original reference product.[3][4][5][6]

The Impact of Peptide Synthesis on Immunogenicity

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide production, but it can introduce various impurities.[1][7] These impurities, which can include deletions, insertions, or modifications of the intended peptide sequence, can be recognized by the immune system as foreign, leading to an immune response.[1][2] The use of non-standard amino acid derivatives, such as D-amino acids or other modified building blocks, can also influence the immunogenic potential of a peptide.[8][9][10] While polymers of D-amino acids have been shown to be non-immunogenic in some contexts, their incorporation into peptides can alter antigenicity.[8][9]

The challenge for researchers is to not only optimize synthesis to minimize these impurities but also to have robust methods to detect and evaluate their potential immunogenic impact.

Comparative Immunogenicity Assessment Strategies

A multi-faceted approach, often combining in silico, in vitro, and sometimes in vivo studies, is recommended for a thorough immunogenicity risk assessment.[6][11] This "orthogonal approach" provides a more complete picture of the potential for a peptide to induce an immune response.[2][3]

In Silico Assessment

Computational tools offer a rapid and cost-effective first step to predict the immunogenic potential of a peptide and its impurities.[1][11] These algorithms screen peptide sequences for potential T-cell epitopes by predicting their binding affinity to various Major Histocompatibility Complex (MHC) class II molecules.[3][5][11]

Workflow for In Silico Immunogenicity Prediction:

seq Peptide/Impurity Sequence pred MHC Class II Binding Prediction (e.g., EpiMatrix) seq->pred treg Treg Epitope Identification (e.g., JanusMatrix) pred->treg score Immunogenicity Score Calculation treg->score risk Risk Categorization (Low, Medium, High) score->risk

Caption: A typical workflow for in silico immunogenicity prediction of peptides.

In Vitro Assessment

Experimental in vitro assays are crucial for validating in silico predictions and providing direct evidence of immune cell activation.[4][12] These assays can be broadly categorized into those assessing adaptive and innate immune responses.[4][12]

Table 1: Comparison of In Vitro Immunogenicity Assays

Assay TypePrincipleKey ReadoutsAdvantagesLimitations
MHC Binding Assays Measures the binding affinity of a peptide to purified MHC molecules.[13][14][15][16]IC50 valuesQuantitative; High-throughput; Cell-free.[15]Does not account for antigen processing; May not fully correlate with T-cell activation.[2]
Dendritic Cell (DC) Activation/Maturation Assays Co-cultures peptides with immature DCs and measures markers of activation and maturation.[17][18]Upregulation of co-stimulatory molecules (CD80, CD86), Cytokine production (e.g., IL-12)Provides insight into the initial stages of the immune response.Can be complex to perform and standardize.
T-Cell Proliferation Assays Measures the proliferation of T-cells in response to peptide stimulation.[1]Incorporation of radioactive nucleotides or fluorescent dyesA direct measure of T-cell activation; Reflects a key event in the adaptive immune response.Can have low sensitivity due to the low frequency of naive T-cells.[1]
Cytokine Release Assays (e.g., ELISpot, Intracellular Cytokine Staining) Quantifies the number of cytokine-secreting T-cells or the concentration of secreted cytokines upon peptide stimulation.[19][20][21]Number of spot-forming cells (ELISpot); Percentage of cytokine-positive cells (ICS); Cytokine concentration (ELISA)Highly sensitive; Can identify the type of T-cell response (e.g., Th1 vs. Th2).Can be influenced by the donor's immune status.[2]
MHC-Associated Peptide Proteomics (MAPPs) Identifies peptides that are naturally processed and presented by MHC molecules on antigen-presenting cells.[17][18]Sequence of presented peptidesProvides direct evidence of antigen presentation.Technically demanding; Requires specialized equipment (mass spectrometry).

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible immunogenicity data.

MHC-Peptide Binding Assay Protocol (Competitive ELISA)
  • Plate Coating: Coat a 96-well plate with an anti-MHC class II antibody.

  • Incubation: Incubate purified, soluble MHC class II molecules with a known biotinylated reference peptide and varying concentrations of the test peptide.

  • Capture: Add the incubation mixture to the coated plate to capture the MHC-peptide complexes.

  • Detection: Add a streptavidin-enzyme conjugate that binds to the biotinylated reference peptide.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate and measure the signal.

  • Analysis: A decrease in signal with increasing concentrations of the test peptide indicates competitive binding. Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the reference peptide binding.[22]

T-Cell Proliferation Assay Protocol
  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood.

  • Cell Labeling: Label the PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Stimulation: Culture the labeled PBMCs with the test peptide, a positive control (e.g., a known immunogenic peptide), and a negative control (vehicle).

  • Incubation: Incubate the cells for 5-7 days to allow for proliferation.

  • Staining: Stain the cells with antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Proliferating cells will have a reduced fluorescence intensity of the CFSE dye as it is distributed among daughter cells.

  • Data Analysis: Quantify the percentage of proliferating T-cells in response to the test peptide compared to the controls.

Workflow for In Vitro Immunogenicity Assessment:

start Test Peptide dc_assay Dendritic Cell Activation Assay start->dc_assay mhc_binding MHC Binding Assay start->mhc_binding tcell_assay T-Cell Proliferation/ Cytokine Release Assay dc_assay->tcell_assay mhc_binding->tcell_assay data Data Analysis & Interpretation tcell_assay->data risk Immunogenicity Risk Assessment data->risk

Caption: A generalized workflow for the in vitro assessment of peptide immunogenicity.

Signaling Pathway of T-Cell Activation

The activation of a T-cell by an antigen-presenting cell (APC) is a complex process involving the interaction of the T-cell receptor (TCR) with the peptide-MHC complex and co-stimulatory signals.[20][23]

cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC Peptide-MHC Complex TCR TCR MHC->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation Signal Transduction Cascade TCR->Activation CD28->Activation Response Cytokine Release, Proliferation Activation->Response

Caption: Simplified signaling pathway of T-cell activation by an APC.

References

Safety Operating Guide

Proper Disposal of CARBAMOYL-DL-ALA-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate and critical safety information, always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for CARBAMOYL-DL-ALA-OH. This document provides general guidance based on available data for similar compounds and should supplement, not replace, official protocols.

Researchers and laboratory personnel handling this compound must adhere to strict disposal protocols to ensure personal safety and environmental compliance. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the disposal procedures for similar alanine derivatives and general principles of laboratory chemical waste management provide a clear framework for its safe handling and disposal. The primary directive is to manage all forms of this compound waste as chemical waste, processed through your institution's official hazardous waste program.

Key Disposal Principles

The fundamental principle for disposing of this compound is to avoid environmental release. This means no disposal down the drain or in regular solid waste streams unless explicitly permitted by your institution's EHS department after a thorough hazard assessment.

Waste Segregation is Crucial:

  • Solid, Uncontaminated this compound: Collect in a clearly labeled, sealed, and appropriate waste container designated for chemical solids.

  • Contaminated Labware: Items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be collected in a designated, sealed container for contaminated solid waste.

  • Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a labeled, sealed, and appropriate chemical waste container. The container should be compatible with all components of the solution.

Step-by-Step Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles
  • Lab coat
  • Nitrile gloves

2. Waste Collection:

  • Solids: Carefully transfer solid this compound and contaminated solids into a designated waste container. Avoid generating dust. If the material is a fine powder, conduct this work in a fume hood.

  • Liquids: Pour liquid waste into a designated chemical waste container. Use a funnel to prevent spills. Do not mix incompatible waste streams.

3. Labeling: Properly label all waste containers with the following information:

  • The words "Hazardous Waste" (or as required by your institution)
  • The full chemical name: "this compound"
  • CAS Number: 77340-50-2
  • An approximate concentration and volume/mass of the waste
  • The date of accumulation

4. Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's hazardous waste management service. Ensure the storage area is secure and away from general laboratory traffic.

5. Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, as required by your institution's protocols.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table provides relevant information for the compound and its parent amino acid, DL-Alanine, for context.

PropertyThis compoundDL-Alanine
CAS Number 77340-50-2302-72-7
Molecular Formula C4H8N2O3C3H7NO2
Physical State SolidSolid
General Hazard Assumed to be a chemical irritant based on similar compounds.Generally not classified as hazardous.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_start Start cluster_type Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_end Final Disposal start Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Solid Chemical Waste Container solid_waste->collect_solid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid Collect in Labeled, Sealed Liquid Chemical Waste Container liquid_waste->collect_liquid collect_liquid->store pickup Arrange for Pickup by Institutional Hazardous Waste Service store->pickup

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: The information provided is based on general laboratory safety principles and data for similar compounds. Always prioritize the specific guidelines provided by your institution's Environmental Health and Safety department and the official Safety Data Sheet for the chemical in use.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CARBAMOYL-DL-ALA-OH
Reactant of Route 2
Reactant of Route 2
CARBAMOYL-DL-ALA-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.